IRX4310

Catalog No.
S1802739
CAS No.
M.F
C24H32O2
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IRX4310

Product Name

IRX4310

Molecular Formula

C24H32O2

Synonyms

IRX4310; IRX 4310; IRX-4310;NONE

IRX4310 is an orally available, potent pan-RAR antagonist which stimulates granulopoiesis. IRX4310 has been demonstrated to be as effective as G-CSF in promoting recovery of neutrophil counts in mouse models of cyclphosphamide- and 5-fluorouracil-induced neutropenia. It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. The effects of IRX4310 are at least additive with the effects of G-CSF in promoting recovery of neutrophil counts in neutropenic mice. IRX4310 has previously been tested as a topical agent for dermatologic diseases under an IND in three Phase II clinical trials. Io Therapeutics plans to redirect development of IRX4310 as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia.

Technical Profile of IRX4310

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is identified in the scientific literature as a pan-retinoic acid receptor (RAR) antagonist [1]. The table below summarizes its core characteristics based on the available research.

Characteristic Description
Primary Mechanism Pan-RAR antagonist (blocks RARα, RARβ, and RARγ) [1].
Key Experimental Finding Accelerates differentiation of early osteoprogenitor cells into osteoblasts (bone-forming cells) [1].
Proposed Molecular Action Antagonism of RARs, particularly RARγ, leading to reduced expression of the Wnt antagonist Sfrp4 and potentiation of Wnt/β-catenin signaling [1].
In Vivo Effect (Mice) Administered for 10 days, it impaired radial bone growth in post-natal mice. No change was observed in trabecular bone volume [1].

Detailed Experimental Context

The primary study investigated how retinoid signaling regulates the differentiation of mesenchymal progenitor cells into osteoblasts and adipocytes [1].

Experimental Models & Protocols
  • In Vitro Cell Culture: The study used mesenchymal progenitor cell lines capable of differentiating into osteoblasts and adipocytes.
  • Treatment Groups: Cells were treated with This compound, the pan-RAR agonist all-trans retinoic acid (ATRA), or specific RAR subtype (α and γ) agonists/antagonists.
  • In Vivo Administration: this compound was administered to male mice for 10 days, after which bones were analyzed using micro-computed tomography (µCT) [1].
Key Methodologies & Assays
  • Osteoblast Differentiation & Mineralization: Assessed using assays for alkaline phosphatase activity and Alizarin Red staining to measure mineralized nodule formation.
  • Adipogenesis: Evaluated in osteogenic cultures, likely through Oil Red O staining or similar methods for lipid droplet detection.
  • Gene & Protein Expression: Quantitative PCR (qPCR) and Western blotting were used to measure changes in key signaling components. The study specifically found upregulation of the Wnt antagonist Sfrp4 and reduced levels of β-catenin and the Wnt target gene Axin2 upon RAR activation [1].
  • Signaling Pathway Analysis: The inhibitory effect of RAR agonists on osteoblast differentiation was linked to the impairment of Wnt/β-catenin signaling, a crucial pathway for bone formation [1].

RAR Signaling Pathway and this compound Mechanism

The following diagram illustrates the core RAR signaling pathway and the proposed mechanism of action for this compound based on the research findings [2] [1].

G Retinol Dietary Vitamin A (Retinol) ATRA all-trans Retinoic Acid (ATRA) Retinol->ATRA Metabolism RAR_RXR RAR/RXR Heterodimer (in nucleus) ATRA->RAR_RXR Binds & Activates Sfrp4 Sfrp4 Gene RAR_RXR->Sfrp4 Transcription ↑ Wnt Wnt/β-catenin Signaling Sfrp4->Wnt Inhibits Target_Genes Osteoblast Differentiation Genes Wnt->Target_Genes Stimulates This compound This compound (Pan-RAR Antagonist) This compound->RAR_RXR Antagonizes

This pathway shows how this compound antagonism of RARs can promote osteoblast differentiation by relieving the suppression of Wnt/β-catenin signaling [1].

Research Status and Next Steps

The available data is from a pre-clinical, mechanistic study. This compound is not mentioned in the context of clinical trials within the search results, and its current development status is unclear [3]. For a contemporary review of this compound, I suggest you:

  • Search specialized databases like PubMed, Google Scholar, or Scopus using the term "This compound" to find any publications after 2017.
  • Check patent filings or chemical manufacturer catalogs to identify the commercial source and any further development of this research compound.

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 works by blocking retinoic acid nuclear receptors (RARs), which modulates the transcription of genes involved in cell differentiation, immune responses, and inflammation [1]. Below is a visualization of the RAR signaling pathway and how this compound acts upon it.

Retinol Retinol atRA all-trans Retinoic Acid (atRA) Retinol->atRA Metabolism RAR_RXR RAR/RXR Transcription Complex atRA->RAR_RXR Binds & Activates Gene_Transcription Altered Gene Transcription RAR_RXR->Gene_Transcription This compound This compound This compound->RAR_RXR Antagonizes

This compound antagonizes the RAR/RXR complex, preventing normal retinoic acid signaling.

Detailed Experimental Methodologies

Key insights into this compound's function come from specific experimental models, particularly in the context of bone cell differentiation and neutropenia.

1. Osteoblast and Adipocyte Differentiation Studies

  • Objective: To determine the effect of RAR signaling on mesenchymal progenitor cell fate [2].
  • Key In Vitro Methods:
    • Treatment of early osteoprogenitor cells with the pan-RAR agonist all-trans retinoic acid (ATRA) and the antagonist This compound [2].
    • Assessment of osteoblast differentiation and mineralization, and adipogenesis in osteogenic cultures [2].
    • Analysis of key signaling pathways, including Wnt/β-catenin, by measuring the expression of the Wnt antagonist Sfrp4 and the Wnt target gene Axin2 [2].
  • Key Findings: ATRA inhibited osteoblast differentiation and mineralization, while this compound accelerated the differentiation of early osteoprogenitors. These effects were mediated primarily through the RARγ receptor [2].

2. Chemotherapy-Induced Neutropenia Models

  • Objective: To evaluate the efficacy of this compound in promoting neutrophil recovery [1].
  • Key In Vivo Methods:
    • Use of mouse models with neutropenia induced by cytotoxic agents like cyclophosphamide and 5-fluorouracil [1].
    • Administration of this compound orally, followed by monitoring of neutrophil count recovery [1].
    • Evaluation of survival in neutropenic mice challenged with S. aureus infection [1].
    • Investigation of combination therapy with Granulocyte Colony-Stimulating Factor (G-CSF) [1].
  • Key Findings: this compound was as effective as G-CSF in promoting neutrophil recovery. Its effects were at least additive when used with G-CSF, and it protected against lethality in infected, neutropenic mice [1].

Comparison with Related Retinoid Pathway Compounds

This compound is one of several compounds that modulate the retinoid signaling pathway. The table below compares it with other key agents.

Compound Name Type Primary Mechanism Key Features / Indications
This compound Synthetic Retinoid Pan-RAR Antagonist Investigated for chemotherapy-induced neutropenia; stimulates granulopoiesis [1].
All-trans Retinoic Acid (ATRA) Natural Retinoid RAR Agonist Used in Acute Promyelocytic Leukemia (APL); induces differentiation [3].
13-cis Retinoic Acid (Isotretinoin) Natural Retinoid RAR Agonist (primarily non-nuclear) Used for severe acne and high-risk neuroblastoma [3] [4].
Bexarotene Synthetic Retinoid RXR Agonist Used in Cutaneous T-Cell Lymphoma (CTCL) [3].
IRX4204 Synthetic Retinoid Highly Selective RXR Agonist In Phase II trials for neurodegenerative diseases like ALS [5].

Development Status and Potential

This compound was initially developed by Allergan Ltd. and Io Therapeutics, Inc. [1] It has been through three Phase II clinical trials as a topical treatment for dermatologic diseases [1]. Subsequent research has focused on repurposing this compound as an oral prophylactic treatment for chemotherapy-induced neutropenia [1].

The broader context of retinoid pathway modulation suggests that while agonists are beneficial in some specific cancers and dermatologic diseases, their use in other solid cancers has often shown adverse or neutral outcomes in clinical trials [3]. This underscores the potential therapeutic value of antagonists like this compound in specific clinical scenarios.

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 functions by antagonizing all three subtypes of the retinoic acid nuclear receptors (RARα, RARβ, and RARγ) [1] [2]. By blocking these receptors, it prevents the natural ligand, all-trans retinoic acid (ATRA), from activating them and changing gene transcription [1].

The diagram below illustrates the retinoid signaling pathway and the point of intervention for this compound.

G Retinol Retinol ATRA ATRA Retinol->ATRA Metabolism CRABP1 CRABP1 ATRA->CRABP1 CRABP2 CRABP2 ATRA->CRABP2 RAR_RXR RAR_RXR CRABP1->RAR_RXR Shuttles to nucleus CRABP2->RAR_RXR Shuttles to nucleus TargetGenes TargetGenes RAR_RXR->TargetGenes Activates transcription This compound This compound This compound->RAR_RXR Antagonizes

Retinoid signaling pathway and this compound inhibition of RAR receptors.

In the pathway, the active metabolite ATRA is shuttled from the cytoplasm into the nucleus by chaperone proteins called Cellular Retinoic Acid Binding Proteins (CRABP1 and CRABP2) [3]. Inside the nucleus, ATRA binds to RARs that are partnered with Retinoid X Receptors (RXRs). This RAR/RXR complex then activates the transcription of specific target genes [4] [5]. This compound enters the nucleus and binds to the RARs, preventing ATRA from activating them and thereby altering gene expression [1].

Pharmacological Profile and Key Data

Extensive in vitro and in vivo studies have characterized the pharmacological effects of this compound. The table below summarizes its core activities and research findings.

Aspect Description & Findings
Mechanism Potent and selective antagonist of all RAR subtypes (pan-RAR antagonist) [1] [2].
Primary Therapeutic Effect Stimulates granulopoiesis (production of neutrophils). Efficacy similar to G-CSF in mouse models of chemotherapy-induced neutropenia [1] [2].

| Key Experimental Findings | > In neutropenic mouse models, promoted recovery of neutrophil counts and protected against S. aureus-induced lethality [1] [2]. > In bone marrow stromal cells, RAR antagonism with this compound promoted osteoblast differentiation, while RAR agonists inhibited it [5]. > In hepatocyte models, RAR antagonism increased lipid droplet accumulation, contrasting with the droplet reduction caused by RAR agonists like ATRA [1]. | | Opposing Effects to RAR Agonists | The effects of this compound are often opposite to those of RAR agonists, as demonstrated in comparative studies on viral replication and lipid metabolism [1]. |

Experimental Protocols from Key Studies

To aid in experimental replication and design, here are the methodologies from two critical studies that utilized this compound.

1. Protocol: Investigating RAR Signaling in Osteoblast Differentiation [5]

  • Cell Line: Mouse bone marrow stromal cell line Kusa4b10, capable of differentiating into osteoblasts and adipocytes.
  • Culture & Differentiation: Cells were cultured in a standard medium supplemented with ascorbate to induce osteoblast differentiation over 21-28 days.
  • Treatment with RAR Ligands: this compound and other selective RAR agonists/antagonists were dissolved in DMSO and used at a final concentration of 100 nM to 1 μM. An equal volume of DMSO was used as a vehicle control.
  • Assessment of Differentiation:
    • Gene Expression: Analysis of osteoblast marker genes (e.g., Runx2, Alpl, Spp1) and adipocyte markers (e.g., Pparg, Adipoq) via RT-qPCR.
    • Mineralization: Visualized and quantified by Alizarin Red S staining.
    • Signaling Pathway Analysis: Investigated Wnt signaling pathway components (e.g., Sfrp4, β-catenin, Axin2) through immunoblotting and gene expression analysis.

2. Protocol: Studying the Role of CRABPs in HCV Infection [3] [1]

  • Cell System: Huh7 hepatoma cells reconstituted to express CRABP1 or CRABP2.
  • Treatment: Cells were treated with this compound to inhibit the RAR-RXR pathway.
  • Viral Life Cycle Assays:
    • Infection: Challenged with an HCV infectious clone and measured viral RNA and protein levels.
    • Replication: Used an HCV subgenomic replicon (SGR) system to specifically assess viral replication.
    • Entry: Used HCV pseudoparticles (HCVpp) to test viral entry; this compound showed no effect.
  • Lipid Droplet Analysis: Quantified lipid droplet accumulation, which is crucial for HCV replication, via biochemical and microscopic methods.

Development Status and Potential Applications

The development trajectory of this compound has evolved over time, with a recent strategic shift in its intended therapeutic application.

Development Aspect Details
Developers Originally developed through collaboration between Allergan and Ligand Pharmaceuticals; later development activities were conducted by Io Therapeutics [1].
Clinical Trial History Progressed to Phase II clinical trials for acne (development discontinued in 2011). Development was also discontinued for atopic dermatitis, psoriasis, and xerostomia [1].
Current Development Focus Io Therapeutics plans to redirect the development of this compound as an oral prophylactic treatment for chemotherapy-induced neutropenia [1] [2].
Research Tool Serves as a valuable research compound for investigating RAR-RXR signaling in cancer biology, virology (e.g., HCV), and metabolic studies [3] [1].

Conclusion

This compound is a well-characterized pan-RAR antagonist with a defined mechanism of action and demonstrated efficacy in stimulating neutrophil production. Its utility extends beyond its initial dermatological targets, showing significant promise as a therapeutic candidate for neutropenia and serving as a powerful tool for dissecting the complex biology of retinoid signaling in health and disease.

References

Cellular Effects & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The cellular effects of IRX4310 have been characterized in various experimental models, revealing its impact on different cell types.

Effects on Osteoblast and Adipocyte Differentiation

Research on bone marrow stromal cells (Kusa4b10 cells) shows that RAR signaling directly regulates the differentiation of mesenchymal progenitor cells.

  • Experimental Protocol: Kusa4b10 cells, which can differentiate into osteoblasts and adipocytes, were treated with RAR ligands including this compound. Differentiation was assessed by analyzing gene expression markers and functional assays like Alizarin Red staining for mineralized bone nodule formation [1].
  • Key Findings: Treatment with the RARγ antagonist IRX5099 and the pan-RAR antagonist This compound promoted osteoblast differentiation and the formation of mineralized bone nodules. In contrast, RAR agonists inhibited this process [1]. This suggests that blocking RARγ, and to some extent RARα, promotes bone formation.

The following diagram illustrates the key signaling relationships and experimental workflow from this study:

G RAR_Agonists RAR Agonists Wnt_Signaling Wnt/β-catenin Signaling RAR_Agonists->Wnt_Signaling Inhibits Osteoblast_Diff Osteoblast Differentiation RAR_Agonists->Osteoblast_Diff Inhibits Sfrp4 Sfrp4 Expression RAR_Agonists->Sfrp4 Increases RAR_Antagonists RAR Antagonists (e.g., this compound) RAR_Antagonists->Wnt_Signaling Promotes RAR_Antagonists->Osteoblast_Diff Promotes RAR_Antagonists->Sfrp4 Decreases Wnt_Signaling->Osteoblast_Diff Promotes Sfrp4->Wnt_Signaling Inhibits

RAR antagonists like this compound promote osteoblast differentiation by modulating Wnt signaling [1].

Stimulation of Granulopoiesis

A prominent in vivo effect of this compound is the stimulation of granulopoiesis, which is the production of neutrophils, a type of white blood cell.

  • Experimental Models: Studies used mouse models with neutropenia induced by chemotherapeutic agents like cyclophosphamide and 5-fluorouracil [2].
  • Key Findings: Oral administration of this compound was as effective as G-CSF (Granulocyte Colony-Stimulating Factor, a standard therapy) in promoting neutrophil recovery. It also protected mice from lethal S. aureus infections in the neutropenic state. Furthermore, the effects of this compound were found to be at least additive with G-CSF, suggesting a potential for combination therapy [2].
Modulation of Lipid Metabolism and Viral Replication

Studies on Hepatitis C Virus (HCV) have revealed that RAR antagonism can significantly alter lipid droplets in hepatocytes, which are crucial for the HCV life cycle.

  • Experimental Protocol: Studies utilized Huh7 hepatocyte-derived cells and primary human hepatocytes. The effects of RAR pathway manipulation on lipid droplet accumulation and HCV replication efficiency were measured using biochemical assays and viral titers [2].
  • Key Findings: Inhibition of the RAR pathway with This compound enhanced HCV viral replication and increased lipid droplet accumulation. This effect is opposite to the antiviral action of RAR agonists like all-trans retinoic acid (ATRA), which suppress HCV replication [2].

The table below contrasts the effects of RAR agonists and antagonists in this context:

Compound RAR Activity Effect on Lipid Droplets Effect on HCV Replication
This compound Pan-RAR antagonist Increased accumulation Enhancement
ATRA (Tretinoin) Pan-RAR agonist Decreased accumulation Suppression
EC23 RAR agonist Decreased accumulation Potent suppression

Development History and Potential Applications

The development path of this compound has evolved over time, reflecting findings from research.

  • Corporate Development: this compound was initially developed through collaborations between Allergan and Ligand Pharmaceuticals, with later development activities conducted by Allergan and Io Therapeutics. After Allergan was acquired by AbbVie in May 2020, development activities shifted [2].
  • Clinical Trials: The compound was initially tested as a topical agent for dermatologic diseases and progressed through three Phase II clinical trials for conditions like acne, atopic dermatitis, and psoriasis. However, development for these indications was discontinued [2].
  • Therapeutic Redirection: Based on its efficacy in stimulating neutrophil recovery, Io Therapeutics has announced plans to redirect the development of this compound as an oral prophylactic treatment for chemotherapy-induced neutropenia [2].

References

Molecular Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical characteristics of IRX4310.

Property Description
Systematic Name 4-[2-[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1]
Molecular Formula C₂₈H₂₄O₂S [1]
CAS Number 229961-45-9 [1]
Mechanism of Action Pan-retinoic acid receptor (RAR) antagonist [1] [2]
Primary Targets RARα, RARβ, RARγ [1]
Target Affinity (Kd) RARα = 3 nM, RARβ = 2 nM, RARγ = 5 nM [1]
Solubility 2 mg/mL in DMSO [1]

This compound functions by blocking the RARs, which normally form heterodimers with RXRs and regulate gene expression upon binding retinoic acid [2]. This antagonism modulates critical cellular processes like differentiation, inflammation, and immune responses.

Documented Research Applications & Findings

Research with this compound has revealed significant effects on bone biology, the immune system, and viral replication.

Bone Cell Differentiation and Metabolism

This compound directly influences the differentiation of mesenchymal progenitor cells. As a RAR antagonist, it accelerates the differentiation of early osteoprogenitors into osteoblasts (bone-forming cells) and also impacts adipocyte (fat cell) formation [3] [4]. This effect is predominantly mediated through its action on the RARγ receptor [3] [4].

  • Key Experimental Finding: Treatment with the pan-RAR agonist ATRA upregulates the Wnt antagonist Sfrp4, leading to impaired Wnt/β-catenin signaling—a crucial pathway for osteoblast differentiation. The RAR antagonist this compound has the opposite effect, promoting osteoblast differentiation [3] [4].
  • In Vivo Outcome: When administered orally to post-natal mice (0.5 mg/kg/day for 10 days), this compound impaired radial bone growth [3] [1]. This suggests that precise regulation of RAR signaling is vital for normal skeletal development.

The following diagram illustrates the signaling pathway through which RAR ligands regulate osteoblast differentiation.

G RAR_Ligand RAR Ligand RAR_Receiverceptor RAR_Receiverceptor RAR_Ligand->RAR_Receiverceptor Binds RAR_Receptor RAR Receptor Sfrp4 Sfrp4 Expression RAR_Receptor->Sfrp4 Agonist ↑ Antagonist ↓ Wnt_Signaling Wnt/β-catenin Signaling Sfrp4->Wnt_Signaling Inhibits Osteoblast_Diff Osteoblast Differentiation Wnt_Signaling->Osteoblast_Diff Promotes

Granulopoiesis and Chemotherapy-Induced Neutropenia

A prominent application under investigation is the prevention of chemotherapy-induced neutropenia. This compound stimulates the production of granulocytes (a type of white blood cell) [5] [2].

  • Animal Model Efficacy: this compound has been shown to be as effective as G-CSF (Granulocyte Colony-Stimulating Factor, a standard treatment) in promoting neutrophil recovery in mouse models treated with cyclophosphamide or 5-fluorouracil [5] [2].
  • Combination Potential: The effects of this compound are at least additive with G-CSF, suggesting a potential for combination therapy to enhance neutrophil recovery [5] [2].
  • Protective Effect: It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice [5] [2].
Viral Replication

Studies on Hepatitis C Virus (HCV) have uncovered a role for RAR signaling in viral replication. Inhibition of the RAR pathway with this compound markedly enhances HCV replication efficiency in vitro [6]. This effect contrasts with RAR agonists like ATRA, which suppress replication, highlighting the complex relationship between nuclear receptor signaling and viral life cycles.

Experimental Protocols

For in vitro studies on osteoblast differentiation, the following methodology is commonly used [4]:

  • Cell Culture: Use the mouse bone marrow stromal cell line Kusa4b10, which differentiates into osteoblasts over 21-28 days in the presence of ascorbate.
  • Compound Preparation: Dissolve this compound in DMSO to create a 1 mM stock solution. Use at a final concentration of 1 μM in culture media. Include a vehicle control (DMSO at the same volume) in all experiments.
  • Treatment Protocol: Add this compound to the culture media during the differentiation process.
  • Outcome Assessment: Assess osteoblast differentiation and mineralization through:
    • Gene expression analysis of markers (e.g., Runx2, Alpl, Col1a1, Bglap).
    • Alizarin Red staining to detect mineralized nodules.

Development Status & Therapeutic Potential

The development history of this compound has shifted over time. The following table outlines its trajectory and potential applications.

Aspect Details
Original Developer Allergan and Ligand Pharmaceuticals; later Io Therapeutics [6].
Initial Clinical Trials Progressed to Phase II trials as a topical agent for acne, atopic dermatitis, and psoriasis. Development for these indications was discontinued [6].
Current Development Focus Oral prophylactic treatment for chemotherapy-induced neutropenia by Io Therapeutics [5] [2].
Key Preclinical Rationale Orally available; promotes neutrophil recovery; efficacy additive with G-CSF [5] [2].

Key Insights for Researchers

  • Critical Consideration in Bone Research: The dual role of RAR signaling—where agonists inhibit and antagonists promote osteoblast differentiation in vitro, yet antagonists impair bone growth in vivo—underscores the complexity of this pathway and the importance of the biological context [3] [4].
  • A Tool for Pathway Exploration: this compound serves as a valuable research tool to dissect the role of RAR signaling in various biological processes, from cell differentiation and immune function to viral replication and lipid metabolism [6] [2].
  • Clinical Translation Caution: Despite promising preclinical data in neutropenia, the transition from animal models to human patients remains a significant hurdle. Its previous discontinuation in dermatology also suggests potential challenges in clinical application.

References

Molecular and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of IRX4310.

Property Description
Chemical Name 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1] [2]
Synonyms AGN194310, AGN 194310, VTP 194310 [1] [2]
Molecular Formula C₂₈H₂₄O₂S [1] [2]
CAS Number 229961-45-9 [1] [2]
Mechanism of Action Pan-retinoic acid receptor (RAR) antagonist [3] [2] [4]
Primary Targets RARα, RARβ, RARγ (pan-antagonist) [1] [2]
Secondary Targets None (Selective for RARs; does not affect RXRs) [1]

This compound has a higher binding affinity for all three RAR subtypes (RARα/β/γ Kd = 3/2/5 nM) than the natural agonist all-trans retinoic acid (ATRA; RARα/β/γ Kd = 15/13/18 nM) [1]. It functions by blocking RAR activation, thereby modulating the transcription of genes involved in cell differentiation, immune response, and metabolism [2] [4].

Documented Biological Effects and Experimental Data

The effects of this compound have been studied in various cellular and animal models. Key experimental findings are consolidated in the table below.

Experimental System Effect of this compound Reported Dosage/Concentration Significance/Implication
In Vitro: Osteoblast Differentiation Accelerated differentiation of early osteoprogenitors [3]. 1 μM [3] Suggests RAR signaling is a negative regulator of osteoblast formation [3].
In Vivo: Mouse Bone Model Impaired radial bone growth in post-natal mice [3] [1]. 0.5 mg/kg/day (oral, for 10 days) [3] [1] Indicates a complex, direct role of RAR signaling in post-natal bone modeling [3].
In Vitro: Osteoblast & Adipocyte Differentiation Inhibited osteoblast and adipocyte differentiation from mesenchymal progenitor cells (primarily via RARγ) [3]. Not specified (RAR agonist used) [3] Shows RARs directly influence lineage commitment of mesenchymal cells [3].
In Vivo: Neutropenia Mouse Model Promoted recovery of neutrophil counts; effects were additive with G-CSF (Granulocyte Colony-Stimulating Factor); protected against S. aureus-induced lethality in neutropenic mice [2] [4]. Effective in mouse models [2] [4] Supported its development for chemotherapy-induced neutropenia [2] [4].
In Vitro: Hepatitis C Virus (HCV) Infection Enhanced HCV replication and increased lipid droplet accumulation in hepatocytes [4]. Not specified [4] Revealed an opposing effect to RAR agonists, highlighting the role of retinoid signaling in viral replication and lipid metabolism [4].
Mechanism of Action in Osteoblast Differentiation

Research indicates that this compound's effect on osteoblasts involves the Wnt/β-catenin signaling pathway. Treatment with an RAR agonist (which this compound would block) upregulates the Wnt antagonist Sfrp4, leading to reduced β-catenin protein levels and downregulation of the Wnt target gene Axin2 [3]. This suggests that RAR antagonism by this compound may promote osteoblast differentiation by relieving the suppression of Wnt signaling. The following diagram illustrates this proposed mechanism.

G Fig 1. This compound Antagonism May Promote Osteoblast Differentiation via Wnt Pathway This compound This compound RAR RARγ Receptor This compound->RAR Antagonizes Sfrp4 Sfrp4 Gene RAR->Sfrp4 Activates Transcription WntPathway Wnt/β-catenin Signaling Sfrp4->WntPathway Inhibits OsteoblastDiff Osteoblast Differentiation WntPathway->OsteoblastDiff Promotes Agonist RAR Agonist (ATRA) Agonist->RAR Binds

Fig 1. Proposed mechanism of this compound-mediated osteoblast differentiation via Wnt signaling.

Development History and Potential Applications

The development path of this compound has shifted focus over time based on research findings.

  • Therapeutic Areas Explored: The compound has been investigated for chemotherapy-induced neutropenia, with research showing it can stimulate granulopoiesis (the production of white blood cells) [2] [4]. Previous clinical development included Phase II trials for acne, atopic dermatitis, psoriasis, and xerostoria (dry mouth), though development for these indications was discontinued [4].
  • Corporate Development: this compound was initially developed through collaborations between Allergan and Ligand Pharmaceuticals. Later development was conducted by Allergan and Io Therapeutics. Allergan was acquired by AbbVie in May 2020, which may have impacted the compound's development trajectory [4].
  • Research Applications: Beyond direct therapeutics, this compound is a valuable tool in basic research for dissecting the role of RAR signaling in various biological processes, including bone biology, viral replication (e.g., HCV), and lipid metabolism [3] [4].

Comparative Analysis with Other Retinoid Receptor Modulators

The table below positions this compound among other key retinoid pathway compounds.

Compound Name Type Primary Mechanism Key Features / Clinical Status
This compound (AGN194310) Synthetic Pan-RAR antagonist Orally available; researched for neutropenia and bone effects [2] [4].
All-trans Retinoic Acid (ATRA) Natural Retinoid Pan-RAR agonist FDA-approved for Acute Promyelocytic Leukemia (APL) [5] [4].
13-cis Retinoic Acid (Isotretinoin) Natural Retinoid Primarily non-nuclear [5] Used primarily for severe acne [5] [2].
Palovarotene Synthetic RARγ agonist FDA-approved for Fibrodysplasia Ossificans Progressiva (FOP) [5] [4].
Bexarotene Synthetic RXR agonist Approved for Cutaneous T-cell Lymphoma (CTCL) [5].

Experimental Protocols from Key Studies

Detailed methodologies from foundational studies provide a guide for researchers.

Protocol 1: Investigating Osteoblast Differentiation In Vitro

This protocol is based on studies showing this compound accelerates osteoblast differentiation [3].

  • Cell Culture: Use mesenchymal progenitor or osteoprogenitor cell lines (e.g., MC3T3-E1 or primary cells).
  • Treatment:
    • Control Group: Culture in standard osteogenic medium.
    • Agonist Control Group: Culture in osteogenic medium supplemented with a pan-RAR agonist like all-trans retinoic acid (ATRA) to establish inhibitory baseline.
    • Experimental Group: Culture in osteogenic medium supplemented with This compound (e.g., 1 μM).
  • Assessment of Differentiation:
    • Alkaline Phosphatase (ALP) Activity: Measure early in differentiation (e.g., day 7-10).
    • Mineralization: Quantify late-stage mineralization by Alizarin Red S staining after 21-28 days.
    • Gene Expression: Analyze mRNA levels of osteoblast markers (e.g., Runx2, Osterix, Osteocalcin) via qRT-PCR.
  • Mechanistic Analysis: Examine protein levels of β-catenin (nuclear and cytosolic) and expression of Wnt target genes (e.g., Axin2) to investigate involvement of the Wnt pathway [3].
Protocol 2: Assessing Effects on Bone Growth In Vivo

This protocol is derived from the study where this compound impaired radial bone growth in mice [3] [1].

  • Animal Model: Use 8-week-old male mice.
  • Dosing Regimen: Administer This compound orally at 0.5 mg/kg/day for a short-term period (e.g., 10 days). A vehicle control group is essential.
  • Tissue Collection and Analysis:
    • Micro-Computed Tomography (µCT): Perform high-resolution 3D imaging on excised long bones (e.g., femur, tibia) to quantitatively assess bone microarchitecture.
    • Key µCT Parameters: Analyze trabecular bone volume (BV/TV) at the metaphysis and cortical bone parameters (thickness, area) at the diaphysis to specifically evaluate radial growth [3].

Conclusion and Future Perspectives

This compound is a well-characterized, high-affinity pan-RAR antagonist with demonstrated efficacy in preclinical models. Its ability to influence critical processes like osteoblast differentiation, granulopoiesis, and viral replication makes it both a valuable research tool and a compound with redirected therapeutic potential, particularly in managing chemotherapy-induced neutropenia.

Future research directions could include:

  • Combination Therapies: Further exploration of its additive effects with G-CSF.
  • Disease-Specific Mechanisms: Deeper investigation into its role in bone diseases and metabolic syndromes.
  • Clinical Translation: Advancing its development for neutropenia, given the promising preclinical data.

References

Compound Profile: IRX4310

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is a small molecule drug identified as a potent, orally available pan-retinoic acid receptor (pan-RAR) antagonist [1]. It is a synthetic retinoid developed initially by Allergan Ltd. and later by Io Therapeutics, Inc., which is redirecting its development as an oral prophylactic treatment for chemotherapy-induced neutropenia [1] [2].

The table below summarizes its core characteristics:

Attribute Description
Systematic Name 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1]
Molecular Formula C₂₈H₂₄O₂S [1]
Molecular Weight 424.55 g/mol [1]
CAS Registry Number 229961-45-9 [1]
Mechanism of Action Pan-RAR Antagonist [1]
Primary Developer Io Therapeutics, Inc. [1] [2]
Proposed Indication Chemotherapy-induced neutropenia [1]

Mechanism of Action and Signaling Pathway

This compound functions by antagonizing the retinoic acid nuclear receptors (RARs) [1]. The retinoid pathway is a complex signaling system activated when all-trans retinoic acid (atRA), a metabolite of dietary vitamin A, binds to RARs [3]. This binding forms heterodimers with Retinoid X Receptors (RXR) and regulates the transcription of genes involved in cell differentiation, immune function, and metabolism [3] [4].

As an antagonist, this compound blocks this signaling, which has been shown to stimulate granulopoiesis (the production of neutrophils) [1]. This contrasts with RAR agonists, which can promote differentiation but have been linked to adverse effects like metabolic dysregulation and potential cancer-promoting activity in some contexts [3].

The following diagram illustrates the core retinoid signaling pathway that this compound antagonizes:

G VitaminA Dietary Vitamin A atRA all-trans Retinoic Acid (atRA) VitaminA->atRA Metabolism RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binds & Activates Transcription Gene Transcription RAR_RXR->Transcription Regulates CellularEffects Cellular Effects: - Differentiation - Immune Regulation - Metabolism Transcription->CellularEffects This compound This compound (Antagonist) This compound->RAR_RXR Inhibits

Core retinoid signaling pathway targeted by this compound.

Synthesis and Chemical Characterization

The synthesis of this compound is a multi-step process that builds upon established retinoid methodologies while incorporating unique structural modifications, notably a benzothiopyran heterocycle that replaces the traditional cyclohexene ring found in natural retinoids [1].

The following diagram outlines the key synthetic strategy:

G Start Thiophenol Derivatives Benzothiopyran Benzothiopyran Core Start->Benzothiopyran Cyclization (65-78% Yield) Coupling Palladium-Catalyzed Cross-Coupling Benzothiopyran->Coupling One Reactant EthynylAcid Ethynyl Benzoic Acid Fragment EthynylAcid->Coupling Other Reactant This compound This compound (Purified) Coupling->this compound Purification (70-85% Yield)

Convergent synthesis strategy for this compound.

Key functional groups and optimization parameters in the synthesis are detailed in the tables below:

Table: Key Functional Groups in this compound [1]

Functional Group Role & Characteristics
Benzothiopyran Core Replaces the classic cyclohexene ring; introduces sulfur for stability and selectivity.
Ethynyl Linker A rigid spacer between core and acid group; provides a diagnostic IR absorption (~2100-2140 cm⁻¹).
Benzoic Acid Moiety Essential for receptor binding; exhibits characteristic IR absorption (~1700-1720 cm⁻¹).
4-Ethylphenyl Substituent A hydrophobic group on the core that influences receptor binding and pharmacokinetics.

Table: Synthesis Optimization Parameters [1]

Parameter Optimal Range Impact
Temperature 80-95°C Increases yield by 15-20% with moderate impact on purity.
Catalyst Loading 2-5 mol% Increases yield by 20-25% with a high impact on purity.
Purification Method Preparative HPLC Minimal impact on yield but crucial for achieving high purity (>98%).

Experimental Data and Efficacy Protocols

This compound has demonstrated efficacy in preclinical models of chemotherapy-induced neutropenia. The key experiments and their results are summarized below.

Table: Summary of Preclinical Efficacy Studies [1]

Disease Model Treatment Key Outcome Significance/Comparison
Chemotherapy-induced Neutropenia (Mouse) This compound Promoted recovery of neutrophil counts. As effective as G-CSF.
Chemotherapy-induced Neutropenia (Mouse) This compound + G-CSF Promoted recovery of neutrophil counts. Effects were at least additive with G-CSF.
S. aureus Infection in Neutropenic Mice (Mouse) This compound Protected against antibiotic-induced lethality. Demonstrated functional benefit of increased neutrophils.

The general workflow for the key in vivo efficacy studies is as follows:

G Start Induce Neutropenia (e.g., Cyclophosphamide) Treat Administer this compound (Oral Gavage) Start->Treat Measure Monitor Blood Neutrophil Counts (Flow Cytometry/ Hematology Analyzer) Treat->Measure Challenge Optional: Bacterial Challenge (e.g., S. aureus) Measure->Challenge Outcome Assess Outcomes: - Neutrophil Recovery - Animal Survival Challenge->Outcome

General workflow for in vivo efficacy studies of this compound.

Therapeutic Context and Development

The development of this compound represents a strategic shift from its initial investigation as a topical agent for dermatologic diseases to its current focus on chemotherapy-induced neutropenia [1]. This redirection is supported by its mechanism of action, which stimulates the body's own production of neutrophils.

It is important to distinguish this compound from other compounds targeting the retinoid pathway. The table below provides a comparison with key reference compounds.

Table: this compound Compared with Other Retinoid Pathway Modulators [3] [1]

Compound Name Type Primary Mechanism Key Clinical Use/Feature
This compound Synthetic Retinoid Pan-RAR Antagonist Stimulates granulopoiesis; oral prophylactic for neutropenia.
All-trans Retinoic Acid (Tretinoin) Natural Retinoid RAR Agonist Treatment of Acute Promyelocytic Leukemia (APL).
13-cis Retinoic Acid (Isotretinoin) Natural Retinoid RAR Agonist Severe acne treatment; activates non-nuclear pathway.
Bexarotene Synthetic Retinoid RXR Agonist Treatment of Cutaneous T-cell Lymphoma (CTCL).
Palovarotene Synthetic Retinoid RARγ Agonist Treatment for Fibrodysplasia Ossificans Progressiva (FOP).

Conclusion and Research Implications

This compound is a well-characterized pan-RAR antagonist with a compelling preclinical data package supporting its development for chemotherapy-induced neutropenia. Its oral availability and additive effects with G-CSF present a potential significant advantage in clinical management [1]. Furthermore, the strategic pivot from dermatology to oncology by Io Therapeutics highlights the versatile therapeutic potential of modulating the retinoid signaling pathway through antagonism, especially in immune-related conditions like neutropenia and, as suggested by the company's pipeline, potentially in other cancers and autoimmune diseases [2].

References

Introduction to IRX4310

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is an orally available, potent pan-retinoic acid receptor (RAR) antagonist [1]. It inhibits the activity of the RAR family of nuclear receptors, which normally form heterodimers with retinoid X receptors (RXRs) and regulate gene expression upon binding retinoic acid, an active metabolite of vitamin A [1]. By blocking RAR activation, this compound modulates downstream cellular signaling pathways [1].

Mechanism of Action & Signaling Pathway

The diagram below illustrates the core signaling pathway of retinoid receptors and the antagonistic action of this compound.

G Retinol Retinol atRA atRA Retinol->atRA Metabolism RAR_RXR RAR_RXR atRA->RAR_RXR Binds TargetGene TargetGene RAR_RXR->TargetGene Regulates Transcription This compound This compound This compound->RAR_RXR Antagonizes

This compound acts as a retinoid receptor antagonist.

Development History and Status

The development of this compound has involved several corporate entities and has seen shifts in clinical focus over time.

Development Aspect Details
Original Developers Allergan and Ligand Pharmaceuticals [1]
Subsequent Developer Io Therapeutics [1]
Current Corporate Status Allergan was acquired and merged into AbbVie in May 2020 [1].
Latest Indication Prophylactic treatment for chemotherapy-induced neutropenia [1].
Previous Clinical Phase Phase II trials for acne, atopic dermatitis, psoriasis, and xerostomia (all discontinued) [1].

Key Research Findings and Applications

Research has revealed several important biological effects and potential applications for this compound.

Research Area Key Finding Experimental Context
Bone and Fat Cell Differentiation Directly inhibits osteoblast and adipocyte differentiation from mesenchymal progenitor cells [2]. In vitro studies with primary mesenchymal cells; predominantly via RARγ [2].
Granulopoiesis Stimulates granulopoiesis and promotes recovery of neutrophil counts [1]. Mouse models of cyclophosphamide- and 5-fluorouracil-induced neutropenia [1].
Viral Infection (HCV) Inhibition of RAR signaling enhances HCV replication [1]. Studies in hepatocytes; effect is opposite to RAR agonists like ATRA [1].
Wnt Signaling Pathway RAR agonism (opposite to this compound's action) upregulates Sfrp4, a Wnt antagonist, impairing Wnt/β-catenin signaling [2]. In vitro analysis of osteoblast differentiation; this compound accelerated differentiation [2].

Experimental Protocol Summary

While full protocols are found in original papers, the core methodology from a key bone study is summarized below [2]:

  • Cell Model: Early osteoprogenitors and more mature osteoblast populations.
  • Treatment: Cells were treated with the pan-RAR agonist All-Trans Retinoic Acid (ATRA) or the pan-RAR antagonist this compound.
  • Analysis: Differentiation and mineralization were assessed. The effects were found to occur predominantly via RARγ and were further modulated by RARα-specific compounds.
  • Pathway Analysis: Protein and gene expression analysis (e.g., Sfrp4, β-catenin, Axin2) was conducted to investigate the involved Wnt/β-catenin signaling pathway.

Conclusion and Key Properties

This compound is a well-characterized pan-RAR antagonist with a complex development history. Its mechanism offers research and potential therapeutic utility in areas where inhibition of retinoid signaling is desirable.

Property Description
Molecular Formula C₂₄H₃₂O₂ [1]
Mechanism Potent pan-RAR antagonist [1]
Appearance Solid powder [1]
Key Research Use Tool compound for studying RAR-RXR signaling in bone biology, granulopoiesis, and viral infection [2] [1].

References

IRX4310: Core Research Findings

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is identified in the literature as a pan-RAR antagonist, meaning it blocks the retinoic acid receptors (RARα, RARβ, and RARγ) [1] [2] [3].

The seminal study by Green et al. (2017) established its core research significance, demonstrating that this compound directly regulates the differentiation of mesenchymal progenitor cells [1] [2] [3]. The key findings are summarized in the table below.

Research Aspect Key Findings on this compound
Overall Function Negative regulator of osteoblast and adipocyte differentiation from mesenchymal progenitor cells [1] [2] [3].
Effect on Early Osteoprogenitors Accelerated osteoblast differentiation and mineralisation [1] [2] [3].
Primary Receptor Target Effects were predominantly mediated via RARγ, enhanced by RARα antagonism [1].
Proposed Mechanism RAR antagonism leads to downregulation of the Wnt antagonist Sfrp4, promoting Wnt/β-catenin signaling (increased nuclear β-catenin and expression of the target gene Axin2) [1].
In Vivo Effect (Mice) Administered for 10 days, impairing radial bone growth without changing trabecular bone volume [1] [2] [3].

Detailed Experimental Protocols

The primary data on this compound comes from in vitro studies using the mouse bone marrow stromal cell line Kusa4b10, which can differentiate into osteoblasts and adipocytes [1].

  • Cell Culture & Differentiation: Kusa4b10 cells were maintained and induced to differentiate into osteoblasts over 21-28 days in a medium containing ascorbate. The study examined effects at early, intermediate, and mature stages of osteoblast development [1].
  • Treatment with Ligands: this compound was dissolved in DMSO and used at a final concentration of 100 nM in the cell culture experiments. Its effects were compared against a DMSO vehicle control, as well as RAR agonists (e.g., ATRA) and other subtype-selective antagonists [1].
  • Outcome Measurements:
    • Gene Expression: Analysis of osteoblast differentiation markers (e.g., Runx2, Alpl, Ibsp, Bglap) and Wnt pathway genes (e.g., Axin2, Sfrp4) via qPCR [1].
    • Protein Analysis: Assessment of nuclear and cytosolic β-catenin protein levels [1].
    • Functional Assays: Evaluation of mineralized bone nodule formation (mineralisation) using Alizarin Red staining [1].

Signaling Pathway Logic

The following diagram illustrates the proposed mechanism of action for this compound in promoting osteoblast differentiation, based on the findings from the research.

G This compound This compound (Pan-RAR Antagonist) RAR RAR Receptor This compound->RAR Inhibits Sfrp4 Sfrp4 Expression This compound->Sfrp4 Reduces RAR->Sfrp4 Agonists Promote Wnt Wnt/β-catenin Signaling Sfrp4->Wnt Inhibits Osteoblast Osteoblast Differentiation Wnt->Osteoblast Promotes

Proposed pathway for this compound promotion of osteoblast differentiation [1].

Research Significance and Context

  • Therapeutic Rationale: This research on RAR antagonists like this compound is motivated by human data linking both low and high serum vitamin A (retinol) levels to an increased risk of fractures [1] [2] [3]. The study provides a direct biochemical mechanism for how modulating the RAR pathway can influence bone cell formation.
  • Compound Supplier: The research paper notes that this compound was obtained from Io Therapeutics, Inc. [1]. Recent search results indicate that this company remains active in developing therapies targeting retinoic acid nuclear receptors, including for cancer and neurodegenerative diseases [4] [5]. However, no recent development updates specifically for this compound were found.

Conclusion

References

Mechanism of Action: Antagonizing RAR Signaling

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 works by inhibiting the retinoic acid receptor (RAR) signaling pathway [1] [2]. Naturally, the active metabolite of Vitamin A, All-Trans Retinoic Acid (ATRA), binds to RARs, which then form heterodimers with Retinoid X Receptors (RXR). This complex regulates the transcription of target genes involved in cell differentiation, immunity, and metabolism [3]. As an antagonist, this compound blocks this activation, preventing the normal transcriptional response [1].

The following diagram illustrates this core mechanistic pathway.

G ATRA ATRA (Natural Agonist) RAR RAR ATRA->RAR Binds This compound This compound (Antagonist) This compound->RAR Blocks RXR RXR RAR->RXR Forms Heterodimer GeneTranscription Gene Transcription RAR->GeneTranscription Regulates

This compound acts as a molecular blocker, competing with the natural agonist ATRA for the RAR binding site.

Key Experimental Findings and Protocols

Research has demonstrated the effects of this compound in various model systems. The table below summarizes its differential roles.

Experimental System Effect of this compound (RAR Antagonism) Contrasting Effect of RAR Agonists (e.g., ATRA)
Osteoblast Differentiation Accelerates differentiation and mineralisation of early osteoprogenitors [4]. Inhibits differentiation and mineralisation [5] [4].
Hepatitis C Virus (HCV) Enhances viral replication by promoting lipid droplet accumulation [3] [2]. Suppresses HCV replication (antiviral effect) [3] [2].
Granulopoiesis Stimulates recovery of neutrophil counts; effect additive with G-CSF [1]. Not typically associated with stimulating granulopoiesis in this context.

The foundational in vitro methodology for studying RAR ligands involves treating specific cell lines with the compound and assessing differentiation markers.

  • Cell Culture Models: Studies on osteoblast differentiation used the mouse bone marrow stromal cell line Kusa4b10, which can differentiate into osteoblasts and adipocytes [5] [4]. Research on Hepatitis C virus (HCV) utilized human hepatoma-derived Huh7 cells, often engineered to express specific host factors like cellular retinoic acid-binding proteins (CRABPs) [3].
  • Treatment Protocol: Cells are treated with this compound during the differentiation process. A standard concentration used in bone studies is 100 nM, with the compound dissolved in DMSO (with a DMSO-only group as a vehicle control) [5]. Treatment duration can extend over several weeks for osteoblast differentiation assays [4].
  • Outcome Measurements:
    • Osteoblast Differentiation: Measured by the expression of osteoblast gene markers (e.g., Runx2, Osteocalcin) and visual assessment of mineralized nodules using Alizarin Red staining [5] [4].
    • HCV Replication: Quantified using an HCV subgenomic replicon system that measures viral RNA replication or protein abundance [3].
    • Lipid Droplet Accumulation: Assessed through biochemical and microscopic analysis in hepatocytes [3] [2].

Therapeutic Applications and Development History

The development path of this compound has shifted based on research findings.

  • Initial Focus: The compound was initially developed as a topical agent for dermatologic diseases and progressed through three Phase II clinical trials under an Investigational New Drug (IND) application [1] [2].
  • Shift in Indication: Development for acne, atopic dermatitis, psoriasis, and xerostomia was discontinued [2]. The developer, Io Therapeutics, has since redirected efforts to develop this compound as an oral prophylactic treatment for chemotherapy-induced neutropenia [1]. This shift was motivated by preclinical data showing it could effectively stimulate neutrophil recovery [1].

Key Considerations for Researchers

  • Differential Effects by Cell Type: The biological outcome of RAR antagonism is highly context-dependent. For example, while it inhibits osteoclast formation, it promotes osteoblast differentiation, and it has opposing effects to agonists in viral infection models [5] [4] [2].
  • Role of Binding Proteins: In hepatocytes, the cellular response to ATRA—and by extension, the effect of its antagonism—depends on its engagement with chaperone proteins. CRABP1 creates a proviral environment, while CRABP2 is antiviral. The proviral effect of CRABP1 appears predominant in hepatocytes, which this compound would modulate [3].

References

IRX-4310 Core Profile

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Core Characteristics of IRX-4310

Characteristic Details
Drug Type Small molecule drug [1]
Mechanism of Action Pan-RAR antagonist (Retinoic Acid Receptor antagonist) [2]
Molecular Formula C₂₈H₂₄O₂S [1]
CAS Registry Number 229961-45-9 [1]
Synonyms AGN-194310, AGN-4310, ALRT-4310 [1]
Originator Organization Io Therapeutics [1] [3]
Highest Development Phase Discontinued (Phase 3) [1]

Mechanism of Action and RAR Signaling Pathway

IRX-4310 functions as a pan-retinoic acid receptor (RAR) antagonist [2]. It inhibits the RAR signaling pathway, which is central to cell differentiation, proliferation, and homeostasis.

The diagram below illustrates the pathway mechanism and where IRX-4310 acts:

G Retinol Retinol RetinoicAcid Retinoic Acid (RA) Retinol->RetinoicAcid RAR RAR (Receptor) RetinoicAcid->RAR RAR_RXR_Complex RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR RXR (Receptor) RXR->RAR_RXR_Complex RARE RARE (DNA Response Element) RAR_RXR_Complex->RARE Activates TargetGene Target Gene Transcription RARE->TargetGene IRX4310 IRX-4310 (Antagonist) This compound->RAR Blocks

IRX-4310 blocks Retinoic Acid Receptors to inhibit gene transcription.

Key Experimental Findings in Osteoblast Differentiation

Research has demonstrated that IRX-4310 directly influences the differentiation of mesenchymal progenitor cells.

Table 2: Key Experimental Findings from Cell Culture Studies [2]

Experimental Aspect Finding with IRX-4310
Overall Effect on Osteoblast Differentiation Promotes osteoblast differentiation.
Comparison to RAR Agonists Opposite effect to RAR agonists (which block osteoblast differentiation).
Effect on Wnt/β-catenin Signaling Antagonism of RAR signaling (e.g., by IRX-4310) correlates with upregulated nuclear and cytosolic β-catenin and increased expression of the Wnt target gene Axin2.
Key Regulator Identified RARγ is the most influential RAR subtype in regulating adult bone; its antagonism promotes osteoblast formation.
Effect on Adipocyte Differentiation Promotes adipocyte differentiation from mesenchymal progenitor cells.

Experimental Protocols for Osteoblast Studies

The primary data for IRX-4310 comes from in vitro studies on bone cell differentiation. Here is a detailed methodology based on the published research [2]:

Cell Culture Model
  • Cell Line Used: Mouse bone marrow stromal cell line Kusa4b10. These cells are multipotent and can differentiate into osteoblasts or adipocytes.
  • Culture Conditions: Cells were cultured in a differentiation medium containing ascorbate to drive osteoblast differentiation over 21-28 days.
Treatment with RAR Ligands
  • IRX-4310 Preparation: IRX-4310 and other RAR ligands were dissolved in DMSO at a 1 mM stock solution.
  • Working Concentration: IRX-4310 was used at a final concentration of 1 μM in the cell culture medium.
  • Control: An equal volume of DMSO was used as a vehicle control.
  • Experimental Design: Treatments were applied to cells at different stages of differentiation to assess their effects on early, intermediate, and mature osteoblast gene markers.
Outcome Measures and Analysis
  • Gene Expression Analysis: RNA was extracted at different time points. Researchers used RT-PCR to analyze the expression of osteoblast-specific genes and Wnt signaling pathway components (e.g., Axin2).
  • Protein-Level Analysis: Western blotting or immunostaining was likely used to examine key proteins like β-catenin.
  • Functional Differentiation Assays: Osteoblast differentiation was assessed by:
    • Alkaline Phosphatase (ALP) Staining: An early marker of osteoblast activity.
    • Alizarin Red Staining: To visualize and quantify mineralized matrix nodules, indicating late-stage osteoblast maturation.

Research Context and Development Status

While the experimental data shows potent biological activity, IRX-4310's development status is listed as Discontinued in Phase 3 [1]. It was previously investigated for conditions like atopic dermatitis and psoriasis [1]. The originating company, Io Therapeutics, appears to have shifted focus to RARγ agonists (like IRX5010) for cancer immunotherapy, a mechanism opposite to IRX-4310's antagonism [3].

References

Detailed Experimental Findings and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The significant effects of IRX4310 on osteoblast differentiation and HCV replication are supported by the following key experimental data and protocols.

Effects on Osteoblast Differentiation

Research indicates that this compound directly regulates the differentiation of mesenchymal progenitor cells into osteoblasts, primarily through the RARγ receptor [1].

Experimental Model and Protocol:

  • Cell Model: Mouse bone marrow stromal cell line Kusa4b10, which has the capacity to differentiate into osteoblasts and adipocytes [1].
  • Osteoblast Differentiation Protocol: Cells were cultured in a differentiation medium containing ascorbate for 21-28 days to mature into osteoblast-like cells. Differentiation was assessed by measuring the expression of early, intermediate, and mature osteoblast gene markers [1].
  • Treatment: Cells were treated with the pan-RAR antagonist this compound at a final concentration of 100 nM. A pan-RAR agonist (ATRA) and RAR subtype-specific ligands were used for comparison [1].
  • Key Readouts:
    • Gene Expression: Analysis of osteoblast marker genes and Wnt signaling pathway components (e.g., Axin2) via RT-PCR [1].
    • Protein Analysis: Assessment of nuclear and cytosolic β-catenin protein levels [1].
    • Functional Assay: Measurement of mineralized matrix formation (mineralization) [1].
Effects on Hepatitis C Virus (HCV) Replication

This compound has been shown to create a proviral environment for HCV, contrasting with the antiviral effect of RAR agonists [2] [3].

Experimental Workflow for HCV Replication Studies

G A Establish Huh7 Cell Models B Reconstitute CRABP1 or CRABP2 A->B C Treat with this compound B->C D HCV Life Cycle Assay C->D E Viral Replication Assessment D->E F Lipid Droplet Analysis D->F

Detailed Protocol:

  • Cell Model: Huh7 hepatocyte-derived cells reconstituted with cellular retinoic acid binding protein 1 (CRABP1), which is the predominant chaperone molecule in primary human hepatocytes [2].
  • Treatment: Cells were treated with this compound. The proviral effect of this compound was contrasted with the antiviral effect observed with RAR agonists like all-trans retinoic acid (ATRA) [2] [3].
  • Key Assays:
    • HCV Replication: Used an HCV subgenomic replicon (SGR) system to specifically measure the viral replication stage, independent of entry or assembly [2].
    • Lipid Droplet (LD) Analysis: Biochemical and microscopic analysis to quantify LD abundance, which is crucial for the HCV replication platform [2].

Development History and Potential Applications

This compound's development path has shifted based on research findings, exploring applications in cancer supportive care, dermatology, and virology research [3].

Therapeutic Applications and Development Status of this compound

Therapeutic Area Proposed/Explored Use Development Status
Oncology Supportive Care Prophylactic for chemotherapy-induced neutropenia Planned redirection [3] [4]
Dermatology Acne, atopic dermatitis, psoriasis Discontinued after Phase II trials [3]
Other Xerostomia (dry mouth) Discontinued [3]
Research Tool Investigating RAR-RXR signaling in bone biology, virology, and lipid metabolism Active as a research compound [1] [2] [3]

This compound serves as a valuable tool for probing RAR-RXR signaling pathways. Its divergent effects in different biological contexts highlight the complex, cell-type-specific nature of retinoid signaling.

References

Application Notes: IRX4310 (AGN194310)

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is a high-affinity, cell-permeable, and orally active pan-retinoic acid receptor (RAR) antagonist [1]. It antagonizes all three RAR subtypes (RARα, RARβ, and RARγ) with higher affinity than the natural agonist all-trans-retinoic acid (ATRA) and does not affect retinoid X receptors (RXR) [1]. Its primary research application is in studying the role of retinoid signaling in biological systems, particularly in bone biology and differentiation processes [2] [3].

Biochemical & Pharmacological Profile

The table below summarizes the key quantitative data for this compound.

Property Description / Value
Chemical Name 4-[[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1]
Molecular Formula C₂₈H₂₄O₂S [1]
Assay/Purity ≥98% (HPLC) [1]
Physical Form White to beige powder [1]
Solubility 2 mg/mL in DMSO (clear solution) [1]
Storage 2-8°C [1]
RAR Binding Affinity (Kd) RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM [1]
Primary Action Pan-RAR antagonist [1]
Mechanism of Action & Observed Effects

This compound functions by competitively binding to RARs, thereby blocking the transcriptional activity normally induced by RAR agonists like ATRA and TTNPB [1]. In vitro, treatment with 1 μM this compound has been shown to accelerate the differentiation and mineralisation of early osteoprogenitor cells [2] [3]. This effect is predominantly mediated through RARγ, with contributions from RARα [2] [3].

The antagonism of RAR signaling by this compound leads to the downregulation of the Wnt signaling antagonist Sfrp4. This results in increased levels of nuclear and cytosolic β-catenin and enhanced expression of the Wnt target gene Axin2, thereby promoting the pro-osteogenic Wnt/β-catenin signaling pathway [2] [3].

In vivo, oral administration of this compound (0.5 mg/kg/day for 10 days) to 8-week-old male mice resulted in impaired radial bone growth, highlighting the complex role of RAR signaling in postnatal bone development [2] [3] [1].

Experimental Protocol: Osteoblast Differentiation

The following methodology is adapted from Green et al. Exp Cell Res. 2017 [2] [3], which investigated the direct effects of RAR signaling on osteoblast differentiation from mesenchymal progenitor cells.

Cell Culture and Differentiation
  • Cell Line: Use the Kusa4b10 mouse bone marrow stromal cell line, which has the capacity to differentiate into osteoblasts.
  • Culture Conditions: Maintain cells in standard culture medium. To induce osteoblast differentiation, switch to a medium supplemented with ascorbate.
  • Experimental Groups:
    • Control Group: Culture with vehicle control (e.g., DMSO).
    • Agonist Control: Culture with 1 μM ATRA (pan-RAR agonist) or 100 nM subtype-specific agonists (e.g., IRX4647 for RARγ).
    • This compound Treatment: Culture with 1 μM this compound [2] [3].
  • Duration: Maintain the differentiation culture for 21-28 days, refreshing the medium and treatments every 2-3 days.
Treatment Preparation
  • Prepare a 1 mM stock solution of this compound in DMSO [2] [3].
  • Dilute the stock solution in culture medium to a final working concentration of 1 μM. Ensure the final concentration of DMSO is equal in all groups (typically ≤0.1%).
Outcome Assessments
  • Mineralisation Assay: At the end of the culture period, fix cells and stain for mineralized nodules using Alizarin Red S. Quantify the staining by elution and spectrophotometry or image analysis.
  • Gene Expression Analysis: Harvest cells at various time points during differentiation. Extract RNA and perform quantitative RT-PCR (qRT-PCR) to analyze the expression of osteoblast markers (e.g., Runx2, Osteocalcin) and Wnt signaling components (e.g., Axin2, Sfrp4).
  • Protein Analysis: Analyze protein expression by western blotting for β-catenin (total and nuclear fractions) and other targets of interest.

This compound in Osteoblast Differentiation Signaling

The following diagram illustrates the key signaling pathway through which this compound influences osteoblast differentiation, as described in the referenced research.

G This compound This compound (RAR Antagonist) RAR RAR (Especially RARγ) This compound->RAR Inhibits Sfrp4 Sfrp4 Expression This compound->Sfrp4 Downregulates RAR->Sfrp4 Promotes Wnt Wnt Signaling Sfrp4->Wnt Inhibits Beta_catenin Nuclear β-catenin Wnt->Beta_catenin Stabilizes Axin2 Axin2 Expression Beta_catenin->Axin2 Induces Osteo_diff Osteoblast Differentiation Beta_catenin->Osteo_diff Promotes Axin2->Osteo_diff Supports

Research Implications & Notes

  • Pathway Confirmation: The proposed mechanism, where this compound promotes osteoblast differentiation by inhibiting RAR-mediated expression of the Wnt antagonist Sfrp4, is well-supported by the experimental data [2] [3].
  • In Vivo Consideration: While this compound promotes osteoblast differentiation in vitro, its effect in living organisms is complex. The reported impairment of radial bone growth in mice suggests that RAR signaling has divergent roles in different bone compartments and cell types [2] [1]. Further investigation is needed to fully understand these context-dependent effects.

References

IRX4310 experimental use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IRX4310

This compound (also known as AGN194310) is a high-affinity, orally available synthetic antagonist that targets all three retinoic acid receptor (RAR) subtypes (RARα, RARβ, and RARγ) [1] [2]. It binds to these nuclear receptors with greater affinity (Kd = 3, 2, and 5 nM for RARα, RARβ, and RARγ, respectively) than the natural agonist all-trans retinoic acid (ATRA) without affecting retinoid X receptor (RXR) subtypes [1]. Its primary mechanism of action is to block RAR-mediated gene transcription, making it a valuable tool for dissecting the retinoid signaling pathway in various biological processes [3].

Chemical Properties & Handling

The following table summarizes the key chemical and handling information for this compound.

Property Specification
CAS Number 229961-45-9 [1] [2]
Molecular Formula C₂₈H₂₄O₂S [1] [2]
Molecular Weight 424.55 g/mol [2]
Physical Form White to beige powder [1]
Purity ≥98% (HPLC) [1]
Solubility Soluble in DMSO (2 mg/mL, clear solution) [1]
Storage 2-8°C [1]

Key Biological Activities & Experimental Findings

Research has identified several biological effects of this compound, highlighting its potential applications. Key findings are summarized below.

Experimental System Key Finding Proposed Mechanism / Pathway Reference
Osteoblast Differentiation (Mouse Kusa4b10 progenitor cells) 1 µM this compound accelerated differentiation and mineralization of early osteoprogenitors. Antagonism of RARγ (and potentially RARα), leading to downregulation of the Wnt antagonist Sfrp4 and potentiation of Wnt/β-catenin signaling. [4] [5]
In Vivo Bone Growth (Post-natal mice) Oral administration (0.5 mg/kg/d for 10 days) impaired radial bone growth. Complex systemic effect on bone remodeling, potentially distinct from direct in vitro effects on osteoblasts. [4] [1]
Granulopoiesis (Mouse neutropenia models) Oral this compound promoted neutrophil recovery, was as effective as G-CSF, and showed additive effects with G-CSF. Pan-RAR antagonism stimulating granulocyte production; proposed for chemotherapy-induced neutropenia. [2] [3]
Hepatitis C Virus (HCV) Infection (In vitro) Enhanced viral replication efficiency and increased lipid droplet accumulation in hepatocytes. Inhibition of the RAR-RXR pathway, which normally suppresses HCV replication. [3]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Osteoblast Differentiation Assay

This protocol is adapted from studies using the mouse bone marrow stromal cell line Kusa4b10, which has the capacity to differentiate into osteoblasts [5].

  • 1. Cell Culture and Seeding

    • Maintain Kusa4b10 cells in standard growth medium.
    • For differentiation assays, seed cells at an appropriate density (e.g., 10,000 cells/cm²) in multi-well plates.
  • 2. Osteogenic Induction and Treatment

    • Once cells reach confluence, replace the growth medium with osteogenic induction medium (containing ascorbate and β-glycerophosphate).
    • Prepare treatment groups:
      • Vehicle Control: Osteogenic medium + DMSO (e.g., 0.1% v/v).
      • RAR Agonist Control (Optional): Osteogenic medium + 1 µM ATRA (pan-agonist) or 100 nM receptor-specific agonists (e.g., IRX4647 for RARγ) [5].
      • This compound Treatment: Osteogenic medium + 1 µM this compound [4] [5].
    • Refresh the medium and treatments every 2-3 days.
  • 3. Endpoint Analysis (after 21-28 days)

    • Mineralization Staining: Fix cells and stain for mineralized nodules with 2% Alizarin Red S (pH 4.2). Quantify by eluting the dye and measuring absorbance or by image analysis.
    • Gene Expression: Extract total RNA and analyze the expression of osteoblast markers (e.g., Runx2, Osteocalcin, Alkaline Phosphatase) via RT-qPCR.
    • Protein Analysis: Assess protein levels of key signaling molecules (e.g., β-catenin, Sfrp4) by western blotting [5].
Protocol 2: In Vivo Assessment of Bone Phenotype

This protocol describes the short-term administration of this compound to post-natal mice to study its effects on bone morphology [4] [1].

  • 1. Animal Model and Dosing

    • Use 8-week-old male mice.
    • Administer this compound via oral gavage at a dose of 0.5 mg/kg/day for 10 days [1].
    • The control group should receive the vehicle only.
  • 2. Sample Collection and Processing

    • At the end of the treatment period, euthanize the animals and collect long bones (e.g., femora, tibiae).
    • Fix bones in 4% paraformaldehyde for 24 hours.
  • 3. Bone Morphometric Analysis

    • Analyze the fixed bones using high-resolution micro-computed tomography (µCT).
    • Key Parameters to Quantify:
      • Trabecular Bone: Bone Volume/Total Volume (BV/TV), trabecular number, thickness, and separation.
      • Cortical Bone: Cortical thickness and radial bone growth.

Mechanism of Action and Workflow

The following diagram illustrates the signaling pathway and experimental workflow for studying this compound in osteoblast differentiation, based on the described research.

RAR RAR/RXR Heterodimer (inactive) TargetGene Target Gene (e.g., Sfrp4) RAR->TargetGene  regulates WntPathway Wnt/β-catenin Signaling TargetGene->WntPathway  inhibits ATRA ATRA (Agonist) ATRA->RAR  binds & activates This compound This compound (Antagonist) This compound->RAR  binds & blocks OsteoblastDiff Osteoblast Differentiation WntPathway->OsteoblastDiff  promotes ExpStart In Vitro Assay ExpATRA + ATRA ExpStart->ExpATRA ExpIRX + this compound ExpStart->ExpIRX ExpOutcome1 Sfrp4 ↑ Wnt ↓ Differentiation ↓ ExpATRA->ExpOutcome1 ExpOutcome2 Sfrp4 ↓ Wnt ↑ Differentiation ↑ ExpIRX->ExpOutcome2

  • Diagram Title: this compound Mechanism and Experimental Outcomes in Osteoblast Differentiation
  • Pathway Explanation: In the conventional pathway, the natural ligand ATRA binds to the RAR/RXR heterodimer, activating transcription of target genes. One key target is Sfrp4, a secreted inhibitor of Wnt/β-catenin signaling [5]. Active Wnt signaling is a known positive regulator of osteoblast differentiation. Therefore, ATRA-mediated upregulation of Sfrp4 inhibits Wnt signaling and consequently blocks osteoblast differentiation. This compound acts as a receptor antagonist by binding to RARs and preventing their activation. This blockade leads to reduced Sfrp4 expression, thereby releasing the inhibition on Wnt signaling and ultimately promoting osteoblast differentiation and mineralization [4] [5].

Important Notes for Researchers

  • Solvent and Stock Solutions: Always use high-grade DMSO for stock solutions. Aliquot and freeze stocks to avoid freeze-thaw cycles. The final concentration of DMSO in cell culture should be kept as low as possible (typically ≤0.1%) and matched in all control groups.
  • Receptor Specificity: While this compound is a pan-RAR antagonist, its effects can be context-dependent. To deconvolute the role of specific RAR subtypes, consider co-treatment with receptor-specific agonists or antagonists (e.g., IRX6996 for RARα, IRX5099 for RARγ) as described in the literature [5].
  • Contrasting In Vitro vs. In Vivo Effects: Note that the pro-osteogenic effect of this compound observed in vitro may not directly translate to increased bone mass in vivo, as systemic administration in young mice was shown to impair radial bone growth [4] [1]. This highlights the complexity of retinoid signaling in whole-body physiology.
  • Development Status: Be aware that while this compound has been investigated in Phase II clinical trials for dermatological conditions, its development for those indications has been discontinued [3]. Its primary use remains as a research tool.

Conclusion and Future Directions

This compound is a well-characterized and potent pharmacological tool for inhibiting retinoic acid receptor signaling. Its application in research has provided significant insights into the role of retinoids in bone biology, hematopoiesis, and virology. The protocols outlined here provide a foundation for researchers to utilize this compound in their investigations. Future research may focus on further elucidating its effects in other tissue types and disease models where RAR signaling plays a critical role.

References

IRX4310 Research Applications and Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key research areas where IRX4310 has been investigated.

Research Area Model System Key Findings Proposed Mechanism
Granulopoiesis & Neutropenia [1] [2] Mouse models of chemotherapy (cyclophosphamide, 5-fluorouracil)-induced neutropenia As effective as G-CSF in promoting neutrophil recovery; protective against S. aureus-induced lethality in neutropenic mice; effects are additive with G-CSF [1] [2]. Pan-RAR antagonism stimulates granulocyte production [1] [3].
Osteoblast & Adipocyte Differentiation [4] [5] Mouse bone marrow stromal cell line (Kusa4b10); Primary mouse osteoblastic cells The pan-RAR antagonist accelerated differentiation of early osteoprogenitor cells into osteoblasts. RAR agonists, in contrast, inhibited this process [4] [5]. Antagonism of RARγ (and potentially RARα) relieves the suppression of Wnt/β-catenin signaling, potentially by downregulating the Wnt antagonist Sfrp4 [4].
Hepatitis C Virus (HCV) Infection [3] [6] Hepatocyte models Inhibition of the RAR-RXR pathway enhanced HCV replication efficiency and increased lipid droplet accumulation, creating a proviral environment [3] [6]. RAR antagonism modulates lipid metabolism and the function of cellular retinoic acid-binding proteins (CRABPs), which are key for viral replication [3] [6].

Experimental Protocols for In Vitro Studies

The following section provides a generalized protocol based on methods used to investigate the effect of this compound on osteoblast differentiation [4].

Cell Culture and Differentiation
  • Cell Line: Kusa4b10 mouse bone marrow stromal cells.
  • Culture Conditions: Maintain cells in standard growth medium (e.g., α-MEM supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C with 5% CO₂.
  • Osteogenic Differentiation: Upon confluence, switch to osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate). The medium should be replaced every 2-3 days.
This compound Treatment
  • Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO [4].
  • Working Concentration: Use a final concentration of 1 µM this compound in the differentiation medium [4].
  • Controls: Include a vehicle control (DMSO at the same volume as treated groups) and appropriate positive/negative controls.
  • Treatment Duration: Treat cells throughout the differentiation period (e.g., 21-28 days), refreshing the medium and compound every 2-3 days.
Assessment of Differentiation
  • Alkaline Phosphatase (ALP) Staining/Activity: Analyze early osteoblast differentiation around day 7-10.
  • Alizarin Red S Staining: Quantify matrix mineralization after 21-28 days of culture by staining calcium deposits.
  • Gene Expression Analysis: Use qRT-PCR to monitor the expression of osteoblast marker genes (e.g., Runx2, Osterix, Osteocalcin) at various time points.

Retinoid Signaling Pathway and Experimental Workflow

The diagram below illustrates the core retinoid signaling pathway that this compound modulates and a general experimental workflow for studying its effects on osteoblast differentiation.

G cluster_pathway Retinoid Signaling Pathway and this compound Mechanism cluster_workflow In Vitro Osteoblast Differentiation Assay Retinoids Retinoids RAR_RXR RAR/RXR Heterodimer Retinoids->RAR_RXR Target_Genes Target Gene Transcription RAR_RXR->Target_Genes Biological_Effects e.g., Inhibits Osteoblast Differentiation Target_Genes->Biological_Effects Agonist RAR Agonist (e.g., ATRA) Agonist->RAR_RXR Activates This compound This compound (Pan-RAR Antagonist) This compound->RAR_RXR Blocks Start Culture Mesenchymal Progenitors (e.g., Kusa4b10 cells) A Induce Osteogenic Differentiation Start->A B Treat with: - this compound (1 µM) - Vehicle Control (DMSO) A->B C Assess Differentiation Markers B->C D1 Early Stage: Alkaline Phosphatase (ALP) C->D1 D2 Mid Stage: qRT-PCR (Runx2, Osterix) C->D2 D3 Late Stage: Alizarin Red S (Mineralization) C->D3

Critical Notes for Researchers

  • Specificity and Counter-Proof: While this compound is a pan-RAR antagonist, research indicates that its effect on osteoblast differentiation is primarily mediated through RARγ, with potential enhancement from RARα antagonism [4]. To strengthen your conclusions, use this compound in conjunction with subtype-selective RAR antagonists (e.g., RARγ-selective) to confirm the specific receptors involved in your experimental context.
  • Context-Dependent Effects: Be aware that the biological effects of RAR modulation can vary significantly depending on the cell type, differentiation stage, and specific pathway being studied. For example, while this compound promotes osteoblast differentiation, it enhances HCV replication, an effect that would be undesirable in other research contexts [4] [3].
  • Handling and Solubility: this compound is typically supplied as a solid powder and should be stored according to the manufacturer's instructions. A standard protocol is to dissolve it in DMSO to create a 1-10 mM stock solution, which is then diluted in culture medium for experiments, ensuring the final DMSO concentration is low enough to avoid cytotoxicity (e.g., 0.1%) [4].

Reference Information

  • Molecular Formula: C₂₄H₃₂O₂ [1] [2]
  • Recommended In Vitro Concentration: 1 µM (based on osteoblast differentiation studies) [4].
  • Primary Solvent: DMSO [4].
  • Key Supplier Disclaimer: this compound is sold with the explicit notation "For research use only. Not for human or veterinary use" [1] [2].

References

IRX4310 Application Notes for Research Use

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview IRX4310 is a synthetic small molecule known chemically as 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1]. It is classified as a potent, orally available pan-retinoic acid receptor (RAR) antagonist [1] [2]. Its development history has involved several organizations, including Allergan Ltd. and Io Therapeutics, Inc. [3] [1] [2].

2. Mechanism of Action this compound functions by antagonizing the RAR family of nuclear receptors (RARα, RARβ, RARγ). By blocking the binding of endogenous retinoic acid (like ATRA) to these receptors, this compound prevents the RAR-RXR heterodimer from activating transcription of target genes [1] [2]. This mechanism is distinct from many natural and synthetic retinoids, which typically act as receptor agonists.

The diagram below illustrates the core signaling pathway and the point of intervention for this compound.

G ATRA All-trans Retinoic Acid (ATRA) (Endogenous Agonist) RAR RAR Receptor ATRA->RAR Binds & Activates This compound This compound (Pan-RAR Antagonist) This compound->RAR Binds & Blocks Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR RXR Receptor RXR->Heterodimer TargetGene Target Gene Transcription Heterodimer->TargetGene Activates

3. Key Research Applications & Findings

  • Stimulation of Granulopoiesis: this compound has been demonstrated to promote the recovery of neutrophil counts in mouse models of chemotherapy-induced neutropenia. Its efficacy is comparable to Granulocyte Colony-Stimulating Factor (G-CSF), and its effects are at least additive when used in combination with G-CSF [1] [2]. It also protects against S. aureus-induced lethality in neutropenic mice [1].
  • Modulation of Viral Replication: In studies on Hepatitis C Virus (HCV), inhibition of the RAR pathway with this compound resulted in enhanced viral replication efficiency. This effect is contrary to the antiviral activity observed with RAR agonists like ATRA, highlighting the complex role of retinoid signaling in viral life cycles [4] [2].
  • Regulation of Lipid Metabolism: Treatment with this compound in hepatocytes leads to increased accumulation of lipid droplets (LDs) [2]. This is a key finding, as LDs are used by viruses like HCV as a platform for replication, which may explain its proviral effect in this context [4].

The table below summarizes the comparative effects of this compound and a common RAR agonist.

Table 1: Comparative Effects of RAR Antagonism vs. Agonism

Parameter This compound (RAR Antagonist) ATRA (RAR Agonist)
RAR Pathway Activity Inhibits RAR-RXR signaling, blocking downstream gene transcription [1] [2] Activates RAR-RXR signaling, promoting downstream gene transcription [2]
Effect on HCV Replication Enhances viral replication [4] [2] Suppresses viral replication [4] [2]
Effect on Lipid Droplets Increases accumulation [2] Decreases accumulation [2]
Primary Research Effect Stimulates neutrophil production (granulopoiesis) [1] Promotes cell differentiation [5]

4. Experimental Protocols

Protocol 1: In Vitro Assessment of RAR Antagonism in HCV Replication This protocol is adapted from research investigating the role of retinoid signaling in HCV infection [4].

  • Objective: To evaluate the effect of this compound on HCV replication efficiency in a hepatocyte cell model.
  • Materials:
    • Huh7-derived hepatocyte cell line.
    • This compound (prepared in DMSO, e.g., 10 mM stock).
    • All-trans retinoic acid (ATRA) as a control agonist.
    • HCV subgenomic replicon (SGR) system (e.g., encoding a luciferase reporter for genotype 1a or 2a).
    • Cell culture reagents (DMEM, FBS, etc.).
    • Luciferase assay kit.
    • qRT-PCR equipment for viral RNA quantification.
  • Method:
    • Cell Culture and Reconstitution: Culture Huh7 cells. To model primary hepatocytes, establish stable cell lines reconstituted with CRABP1, as its expression potentiates the proviral effect of the RAR pathway [4].
    • Compound Treatment: Seed cells in 96-well plates. The following day, pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM - 10 µM) or a control (DMSO) for 2-4 hours.
    • Viral Transduction: Transduce cells with the HCV SGR using an appropriate method (e.g., electroporation for RNA transfection).
    • Incubation and Harvest: Incubate cells for 48-72 hours post-transduction.
    • Analysis:
      • Luciferase Assay: Lyse cells and measure luciferase activity as a direct indicator of viral replication.
      • qRT-PCR: Extract total RNA and quantify levels of HCV RNA to confirm replicon activity.
  • Data Analysis: Compare luciferase activity and viral RNA levels in this compound-treated cells against DMSO-treated controls. A significant increase in replication signals indicates the antagonist's proviral effect. Co-treatment with ATRA can further validate the mechanism by showing a reversal of this compound's effect.

Protocol 2: In Vivo Model of Chemotherapy-Induced Neutropenia This protocol is based on studies that demonstrated the efficacy of this compound in promoting neutrophil recovery [1] [2].

  • Objective: To determine the efficacy of this compound in promoting neutrophil recovery in a mouse model of chemotherapy-induced neutropenia.
  • Materials:
    • Laboratory mice (e.g., C57BL/6).
    • This compound (formulated for oral gavage).
    • Chemotherapeutic agents: Cyclophosphamide or 5-Fluorouracil (5-FU).
    • Recombinant G-CSF (as a positive control).
    • Automated hematology analyzer.
  • Method:
    • Neutropenia Induction: Administer a single dose of cyclophosphamide (e.g., 150 mg/kg) or 5-FU (e.g., 150 mg/kg) intraperitoneally to mice to induce neutropenia.
    • Compound Administration: Begin treatment with this compound (e.g., 10 mg/kg) via oral gavage 24 hours post-chemotherapy. Continue daily administration.
    • Control Groups:
      • Vehicle-treated neutropenic mice.
      • G-CSF-treated neutropenic mice.
      • Healthy, untreated mice.
    • Blood Collection and Analysis: Collect peripheral blood at regular intervals (e.g., days 0, 4, 7, 10, 14). Use an automated hematology analyzer to obtain complete blood counts (CBC), with a focus on absolute neutrophil count (ANC).
    • Survival Challenge (Optional): In a separate cohort, challenge mice with S. aureus post-chemotherapy and monitor survival over 14 days.
  • Data Analysis: Plot ANC over time for all groups. Compare the rate and extent of neutrophil recovery in the this compound group against vehicle and G-CSF controls. Statistical analysis (e.g., ANOVA) will determine if this compound treatment leads to a significant improvement in neutrophil count and/or survival.

Important Notes for Researchers

  • Specification Verification: Be aware of conflicting chemical data from different suppliers (e.g., Molecular Formula: C28H24O2S [3] vs. C24H32O2 [1] [2]). Always verify the specifications of the batch you receive.
  • Research Use Only: This compound is intended for research purposes and is not approved for human therapeutic or veterinary use [1].
  • Clinical Status: The clinical development of this compound for several indications, including acne, atopic dermatitis, psoriasis, and xerostomia, has been discontinued [3] [2]. Current research interest appears to be redirected towards chemotherapy-induced neutropenia [1] [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

IRX4310: Core Compound Profile

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is a synthetic small molecule that functions by inhibiting the retinoic acid receptor (RAR) family, thereby modulating the retinoid signaling pathway [1] [2] [3].

  • IUPAC Name: 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [3].
  • Molecular Formula: C₂₄H₃₂O₂ [1] [2] or C₂₈H₂₄O₂S [3]. The discrepancy in reported formulas (with one including sulfur) should be verified from a certificate of analysis when obtaining the compound.
  • Mechanism of Action: Potent pan-antagonist of RARα, RARβ, and RARγ [2] [3].
  • Primary Research Applications: The development of this compound has been explored for several conditions, though most clinical programs have been discontinued. Its main research applications include:
    • Stimulating Granulopoiesis: As a potential prophylactic treatment for chemotherapy-induced neutropenia [1] [2] [3].
    • Modulating Cell Differentiation: To influence the differentiation of mesenchymal progenitor cells into osteoblasts and adipocytes [4].
    • Investigating Viral Infections: As a tool compound to study the role of RAR signaling in viral replication, such as Hepatitis C Virus (HCV) [2].
    • Historical Dermatological Investigations: Previously tested in Phase II trials for acne, atopic dermatitis, and psoriasis (all discontinued) [2].

Documented Experimental Applications & Findings

The following tables summarize key experimental findings from studies that utilized this compound.

Table 1: Effects of this compound on Cell Differentiation and Bone Biology This data is primarily derived from in vitro studies using mesenchymal progenitor cells [4].

Experimental Context Treatment Key Findings Proposed Mechanism
Osteoblast Differentiation ATRA (RAR agonist) Inhibited differentiation and mineralization of osteoprogenitors [4]. Upregulation of Wnt antagonist Sfrp4, leading to impaired Wnt/β-catenin signaling [4].
This compound (RAR antagonist) Accelerated differentiation of early osteoprogenitors [4]. Antagonism of RARγ (primary) and RARα, relieving suppression of differentiation pathways [4].
Adipocyte Differentiation ATRA (RAR agonist) Impaired adipogenesis in osteogenic cultures [4]. Modulation of RAR signaling in multipotent mesenchymal cells [4].

Table 2: this compound in Hematopoiesis and Infectious Disease Models Data from in vivo mouse models support its development for neutropenia [1] [2] [3].

Application / Model Treatment Outcome & Efficacy Comparison to Standard
Chemotherapy-Induced Neutropenia This compound (oral) Promoted recovery of neutrophil counts; protected against S. aureus-induced lethality in neutropenic mice [1] [3]. As effective as Granulocyte Colony-Stimulating Factor (G-CSF); effects were at least additive when co-administered with G-CSF [1] [3].
Hepatitis C Virus (HCV) Replication This compound Enhanced viral replication efficiency in hepatocytes [2]. Opposite effect to RAR agonists (e.g., ATRA, EC23), which suppress HCV replication [2].

Generalized Experimental Workflow

The diagram below outlines a logical workflow for designing experiments with this compound, based on its established mechanisms and applications.

Start Start: Define Experimental Objective A1 Assess Neutrophil Recovery Start->A1 A2 Evaluate Osteoblast/Adipocyte Differentiation Start->A2 A3 Investigate Viral Replication (e.g., HCV) Start->A3 B Select Model System A1->B A2->B A3->B C1 In Vivo Mouse Model (e.g., cyclophosphamide-treated) B->C1 C2 In Vitro Cell Culture (e.g., mesenchymal progenitors, hepatocytes) B->C2 D Apply this compound Treatment C1->D C2->D E1 Readout: Neutrophil count, infection survival D->E1 E2 Readout: Differentiation markers (ALP, mineralization), gene expression D->E2 E3 Readout: Viral RNA/protein levels, lipid droplet accumulation D->E3

Critical Considerations for Experimental Design

  • Mechanistic Basis: this compound is not a general-purpose stimulant. Its effects are mediated specifically through the inhibition of RAR nuclear receptors. The experimental rationale should be grounded in the known biology of this pathway [5] [4] [2].
  • Context-Dependent Outcomes: The effect of RAR antagonism can vary significantly between cell types and processes. For example, while this compound accelerates early osteoprogenitor differentiation, it was found to impair radial bone growth in post-natal mice, highlighting the importance of the biological context [4].
  • Off-Target & Viral Implications: Be aware that modulating RAR signaling can have systemic effects. Notably, inhibiting this pathway with this compound has been shown to enhance the replication of certain viruses like HCV, which is a critical consideration for both experimental interpretation and potential therapeutic applications [2].

Summary of Key Findings

The compiled data indicates that this compound is a versatile research tool for probing RAR-mediated processes. Its most promising documented effect is the stimulation of neutrophil recovery, with efficacy comparable to G-CSF in preclinical models [1] [3]. Furthermore, it acts as a direct regulator of mesenchymal cell fate, promoting osteoblast differentiation by antagonizing RARγ and RARα and modulating the Wnt/β-catenin pathway [4].

References

IRX4310: Core Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available information on IRX4310. Please note that its development status is based on a source from a commercial chemical supplier and should be verified through official channels [1].

Attribute Description
IUPAC Name 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1]
Molecular Formula C₂₈H₂₄O₂S [1]
Mechanism of Action Potent, orally available pan-Retinoic Acid Receptor (RAR) antagonist [1].

| Key Biological Activities | • Stimulates granulopoiesis (production of white blood cells). • Promotes recovery of neutrophil counts in mouse models of chemotherapy-induced neutropenia, with efficacy comparable to G-CSF [1]. | | Reported Development Status | Previously tested as a topical agent in three Phase II clinical trials. Plans to redirect development as an oral prophylactic treatment for chemotherapy-induced neutropenia [1]. |

Documented Experimental Contexts

While detailed methodologies are not available in the search results, this compound has been used in specific research contexts:

  • In Vitro Cell Studies: this compound, dissolved in DMSO at a 1 mM stock concentration and used at a final concentration of 1 µM, has been applied to investigate retinoid signaling in bone marrow-derived mesenchymal progenitor cells (Kusa4b10 cell line) [2].
  • In Vivo Efficacy Models: Studies in mouse models have demonstrated its effectiveness in promoting neutrophil recovery after treatment with cyclophosphamide and 5-fluorouracil, and in protecting against bacterial lethality in neutropenic mice [1].

The Retinoid Signaling Pathway in Cell Differentiation

The following diagram illustrates the core pathway through which RAR signaling, and thus this compound, influences cell fate, based on research in mesenchymal progenitor cells [2].

G RetinoidLigands Retinoid Ligands (ATRA, Agonists) RAR RAR Nuclear Receptor RetinoidLigands->RAR Binds & Activates TargetGenes Target Gene Expression RAR->TargetGenes Regulates Transcription CellFate Cell Differentiation Fate TargetGenes->CellFate InhibitOsteo Inhibits CellFate->InhibitOsteo PromotesAdipo Promotes CellFate->PromotesAdipo OsteoblastDiff Osteoblast Differentiation AdipocyteDiff Adipocyte Differentiation InhibitOsteo->OsteoblastDiff PromotesAdipo->AdipocyteDiff This compound This compound (Pan-RAR Antagonist) This compound->RAR Blocks

References

Comprehensive Application Notes and Experimental Protocols for IRX4310 (AGN194310): A Pan-RAR Antagonist for Bone Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IRX4310 (AGN194310)

This compound (also known as AGN194310 or VTP 194310) is a high-affinity antagonist of retinoic acid receptors (RARs) with distinctive properties that make it valuable for studying bone biology and mesenchymal cell differentiation. Unlike naturally occurring retinoids that often exhibit complex metabolic profiles and receptor cross-talk, this compound provides specific pharmacological inhibition of RAR signaling pathways. This compound has demonstrated significant efficacy in both in vitro and in vivo models, particularly in studies investigating osteoblast and adipocyte differentiation from mesenchymal progenitor cells. Research indicates that this compound accelerates differentiation of early osteoprogenitors while impairing radial bone growth in post-natal mice, suggesting important roles for RAR signaling in bone homeostasis and development [1].

The compound's mechanism involves competitive antagonism at all three RAR subtypes (RARα, RARβ, and RARγ), with particularly potent activity against RARγ, which appears to be the predominant mediator of retinoid effects on osteoblast differentiation. The ability of this compound to modulate osteoblast and adipocyte differentiation makes it a valuable tool for investigating molecular mechanisms governing mesenchymal cell fate decisions and their implications for bone-related pathologies and potential therapies [1].

Compound Profile and Specifications

Chemical and Physical Properties

This compound is characterized as a synthetic organic compound with systematic chemical naming as 4-[2-[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid. It presents as a white to beige powder with solubility primarily restricted to DMSO at 2 mg/mL, forming clear solutions at this concentration. The compound has a molecular formula of C₂₈H₂₄O₂S and a molecular weight of 424.56 g/mol. It requires storage at 2-8°C to maintain stability and has been classified as a combustible solid, requiring appropriate handling precautions [2].

Table 1: Chemical and Physical Properties of this compound

Property Specification
Chemical Name 4-[2-[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid
Synonyms AGN194310, AGN 194310, AGN-194310, this compound, VTP 194310
CAS Number 229961-45-9
Molecular Formula C₂₈H₂₄O₂S
Appearance White to beige powder
Purity ≥98% (HPLC)
Solubility 2 mg/mL in DMSO (clear solution)
Storage 2-8°C
Pharmacological Profile

This compound exhibits a high-affinity binding profile for all RAR subtypes, with notably greater affinity than the natural ligand all-trans retinoic acid (ATRA). Specifically, binding affinity measurements demonstrate Kd values of 3 nM for RARα, 2 nM for RARβ, and 5 nM for RARγ, compared to ATRA's Kd values of 15 nM (RARα), 13 nM (RARβ), and 18 nM (RARγ). This enhanced binding affinity translates to potent functional antagonism, with this compound effectively blocking RAR agonist-induced transcriptional activity in transfected cell systems. Importantly, this compound shows no activity against RXR subtypes, ensuring specificity in its pharmacological actions [2].

Table 2: Pharmacological Properties and Binding Affinities of this compound

Parameter Specification
RARα Binding Affinity (Kd) 3 nM
RARβ Binding Affinity (Kd) 2 nM
RARγ Binding Affinity (Kd) 5 nM
ATRA RARα Binding Affinity (Kd) 15 nM
ATRA RARβ Binding Affinity (Kd) 13 nM
ATRA RARγ Binding Affinity (Kd) 18 nM
RXR Activity No effect
In Vivo Efficacy (Oral) Active

In Vitro Application Notes and Protocols

Osteoblast Differentiation Studies
3.1.1 Cell Culture and Differentiation
  • Mesenchymal Progenitor Cell Isolation: Isolate primary mesenchymal progenitor cells from murine bone marrow or commercially available mesenchymal stem cell lines (e.g., C3H10T1/2, MC3T3-E1). Culture cells in growth medium consisting of α-MEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Osteoblast Differentiation Induction: Upon reaching 80-90% confluence, replace growth medium with osteogenic differentiation medium (basal medium supplemented with 50 μM ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone). Maintain cultures for 21 days, refreshing the medium every 2-3 days to ensure continuous nutrient supply and accumulation of mineralized matrix.

  • Compound Treatment: Prepare a 1 mM stock solution of this compound in DMSO and dilute to working concentrations (typically 0.1-1 μM) in osteogenic medium. Include vehicle controls (DMSO at equivalent dilution, not exceeding 0.1% v/v). For optimal inhibition of RAR signaling, add this compound at the initiation of differentiation and with each medium change [1].

3.1.2 Assessment Methods
  • Mineralization Analysis: Assess matrix mineralization at day 21 using Alizarin Red S staining. Briefly, fix cells in 70% ice-cold ethanol for 15 minutes, then incubate with 2% Alizarin Red S solution (pH 4.2) for 20 minutes. Quantify staining by eluting with 10% cetylpyridinium chloride and measuring absorbance at 562 nm, or capture representative images for qualitative assessment.

  • Gene Expression Analysis: Harvest cells at specific time points (days 7, 14, 21) for RNA isolation and quantitative PCR analysis of osteoblast marker genes including Runx2, Osterix, Osteocalcin, and Collagen Type I Alpha 1. Additionally, analyze expression of Wnt signaling components (Sfrp4, Axin2, β-catenin) to investigate mechanistic pathways.

  • Protein Analysis: Prepare whole cell lysates for Western blotting to assess protein levels of osteoblast differentiation markers and Wnt signaling components. For β-catenin analysis, prepare separate cytosolic and nuclear fractions to evaluate subcellular localization.

Adipocyte Differentiation Studies
  • Differential Staining Protocol: For cultures undergoing simultaneous osteoblast and adipocyte differentiation, include Oil Red O staining to visualize lipid accumulation. Fix cells as described above and incubate with 0.5% Oil Red O solution in isopropanol for 30 minutes. Quantify by eluting stained dye with 100% isopropanol and measuring absorbance at 520 nm.

  • Co-differentiation Analysis: To assess the balance between osteoblast and adipocyte differentiation in the same culture, perform sequential staining with Alizarin Red S followed by Oil Red O, allowing visualization of both mineralized matrix and lipid droplets.

In Vivo Application Notes and Protocols

Murine Bone Growth Studies
4.1.1 Experimental Design
  • Animal Model Selection: Utilize 8-week-old male mice (C57BL/6 strain is commonly employed). House animals under standard laboratory conditions (12-hour light/dark cycle) with ad libitum access to food and water. All procedures should receive appropriate institutional animal care and use committee (IACUC) approval prior to initiation.

  • Compound Formulation: Prepare this compound for oral administration by suspension in vehicle solution (typically 0.5% methylcellulose with 0.1% Tween-80). Prepare fresh daily to ensure consistency and potency.

  • Dosing Regimen: Administer this compound via oral gavage at a dosage of 0.5 mg/kg/day for a duration of 10 days. Include control groups receiving vehicle alone at equivalent volume. Monitor animals daily for signs of toxicity or distress [1].

4.1.2 Sample Collection and Analysis
  • Tissue Harvesting: Following the 10-day treatment period, euthanize animals according to approved protocols. Collect femora and tibiae and carefully remove soft tissue. Fix bones in 4% paraformaldehyde for 48 hours at 4°C for subsequent micro-computed tomography (μCT) analysis.

  • μCT Scanning and Analysis: Scan fixed bones using a high-resolution μCT system. Apply the following standard parameters: 10 μm isotropic voxel size, 55 kV voltage, 145 μA current, and 200 ms integration time. Reconstruct 3D images using manufacturer-supplied software and perform quantitative analysis of trabecular and cortical bone parameters [1].

Table 3: In Vivo Experimental Parameters for this compound

Parameter Specification
Animal Model 8-week-old male mice
Dosage 0.5 mg/kg/day
Administration Route Oral gavage
Treatment Duration 10 days
Vehicle 0.5% methylcellulose with 0.1% Tween-80
Primary Analysis Method μCT
Key Bone Parameter Affected Radial bone growth

Signaling Pathways and Molecular Mechanisms

RAR Antagonism and Wnt Signaling Modulation

The molecular mechanism of this compound involves specific antagonism of retinoic acid receptor signaling, which subsequently influences the Wnt/β-catenin pathway, a critical regulator of osteoblast differentiation. In the absence of this compound, retinoic acid binding to RAR leads to transcriptional regulation of target genes including Sfrp4 (Secreted frizzled-related protein 4), a potent antagonist of Wnt signaling. Elevated Sfrp4 expression prevents Wnt proteins from binding to their receptors, leading to β-catenin phosphorylation and degradation, ultimately suppressing Wnt-responsive genes that promote osteoblast differentiation [1].

This compound treatment blocks RAR activation, resulting in reduced Sfrp4 expression. This alleviates inhibition of Wnt signaling, allowing Wnt ligands to bind to Frizzled receptors and LRP5/6 co-receptors. This receptor activation disrupts the β-catenin destruction complex, leading to β-catenin stabilization and nuclear translocation. Nuclear β-catenin then associates with TCF/LEF transcription factors to activate expression of osteogenic genes such as Axin2, promoting osteoblast differentiation and maturation [1].

The following diagram illustrates the signaling pathway through which this compound modulates osteoblast differentiation:

G This compound This compound RAR RAR Receptor This compound->RAR Antagonizes Sfrp4 Sfrp4 Gene Expression RAR->Sfrp4 Decreased Activation Wnt Wnt Signaling Sfrp4->Wnt Reduced Inhibition BetaCatenin β-catenin Stabilization Wnt->BetaCatenin Promotes OsteoGenes Osteogenic Gene Expression BetaCatenin->OsteoGenes Activates OsteoblastDiff Osteoblast Differentiation OsteoGenes->OsteoblastDiff Enhances

Diagram 1: Molecular mechanism of this compound in promoting osteoblast differentiation through RAR antagonism and Wnt signaling enhancement

Experimental Workflow for In Vitro Studies

The comprehensive assessment of this compound effects on mesenchymal cell differentiation involves a systematic workflow encompassing cell culture, compound treatment, multifactorial analysis, and data interpretation. The following diagram outlines the key steps in this process:

G Start Mesenchymal Progenitor Cell Isolation Culture Cell Culture Expansion in Growth Medium Start->Culture Differentiation Induce Osteogenic Differentiation Culture->Differentiation Treatment This compound Treatment (0.1-1 μM) Differentiation->Treatment Analysis Multiparameter Analysis Treatment->Analysis Mineralization Mineralization (Alizarin Red S) Analysis->Mineralization GeneExpr Gene Expression (qPCR) Analysis->GeneExpr Protein Protein Analysis (Western Blot) Analysis->Protein Interpretation Data Interpretation Mineralization->Interpretation GeneExpr->Interpretation Protein->Interpretation

Diagram 2: Experimental workflow for in vitro assessment of this compound effects on osteoblast differentiation

Data Interpretation and Technical Considerations

Expected Results and Analysis
  • In Vitro Outcomes: Treatment with this compound at optimal concentrations (0.1-1 μM) should result in accelerated osteoblast differentiation evidenced by increased Alizarin Red S staining at earlier time points compared to vehicle controls. Molecular analyses should demonstrate downregulation of Sfrp4 expression, accompanied by increased nuclear β-catenin protein and elevated expression of Wnt target genes (e.g., Axin2). The pan-RAR agonist ATRA should produce opposite effects when used as a comparative control [1].

  • In Vivo Outcomes: Following the 10-day oral administration protocol (0.5 mg/kg/day), μCT analysis is expected to show impaired radial bone growth without significant changes to trabecular bone volume. This selective effect on cortical bone expansion highlights the specific role of RAR signaling in periosteal bone formation during post-natal development [1].

Technical Considerations and Troubleshooting
  • Solubility Limitations: Given this compound's limited solubility (2 mg/mL in DMSO), carefully control vehicle concentrations in all experiments. For in vitro studies, maintain final DMSO concentrations ≤0.1% v/v across all treatment groups, including controls. For in vivo formulations, ensure homogeneous suspension through sonication and vortexing immediately prior to administration.

  • Concentration Optimization: When applying this compound to new cell systems, conduct dose-response studies across a range of 0.01-10 μM to establish optimal concentrations for desired effects. Include RAR agonists (e.g., TTNPB) in rescue experiments to confirm specificity of RAR-mediated effects.

  • Temporal Considerations: The timing of this compound administration critically influences experimental outcomes. For maximal effect on early osteoprogenitors, introduce the compound at the initiation of differentiation rather than after lineage commitment has occurred.

Conclusion

This compound represents a potent and specific pharmacological tool for investigating RAR signaling in mesenchymal cell differentiation and bone biology. The protocols outlined herein provide comprehensive guidance for its application in both in vitro and in vivo contexts, with particular emphasis on osteoblast and adipocyte differentiation models. The compound's ability to accelerate osteoblast differentiation through modulation of the Sfrp4-Wnt signaling axis offers valuable insights for fundamental research on bone formation and potential therapeutic strategies for bone disorders.

References

Introduction to IRX4310 (AGN194310)

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310, also known as AGN194310, is a synthetically designed potent and orally available pan-retinoic acid receptor (RAR) antagonist [1] [2]. It binds with high affinity to all three RAR subtypes (RARα, RARβ, and RARγ) without affecting Retinoid X Receptor (RXR) subtypes [3]. Its development history has seen shifts in focus, initially being tested as a topical agent for dermatologic diseases like acne, atopic dermatitis, and psoriasis in Phase II clinical trials, though these indications were later discontinued [2]. More recently, development has been redirected towards its use as an oral prophylactic treatment for chemotherapy-induced neutropenia [1].

Mechanism of Action & Key Pathways

Retinoic acid (RA), a metabolite of Vitamin A, exerts its effects by binding to RARs. These RARs form heterodimers with RXRs, and this complex then binds to Retinoic Acid Response Elements (RAREs) in the DNA to regulate gene transcription [4] [5]. As a pan-RAR antagonist, this compound blocks this pathway.

The diagram below illustrates the retinoid signaling pathway and the point of inhibition for this compound.

G VitaminA Vitamin A (Retinol) atRA all-trans Retinoic Acid (atRA) VitaminA->atRA Metabolism RAR RAR (α, β, γ) atRA->RAR Binds to Dimer RAR/RXR Heterodimer RAR->Dimer RXR RXR RXR->Dimer RARE RARE (DNA Response Element) Dimer->RARE Binds to Transcription Gene Transcription RARE->Transcription BiologicalEffects Cellular Effects (e.g., Differentiation, Metabolism) Transcription->BiologicalEffects This compound This compound (Pan-RAR Antagonist) This compound->RAR Antagonizes

A key research finding is that inhibition of the RAR pathway by this compound has a marked impact on lipid metabolism and viral infection. The diagram below outlines the experimental findings related to Hepatitis C Virus (HCV) replication.

G This compound This compound Treatment RARBlock Inhibition of RAR Signaling This compound->RARBlock LDAccumulation Increased Lipid Droplet (LD) Accumulation RARBlock->LDAccumulation HCVReplication Enhanced HCV Replication LDAccumulation->HCVReplication Provides platform CRABP1 Proviral Role of CRABP1 CRABP1->HCVReplication Supports

Key Experimental Data & Findings

The table below summarizes core experimental data on this compound.

Aspect Details Source / Context
Molecular Formula C({28})H({24})O(_{2})S (from Sigma-Aldrich) [3]
Appearance White to beige solid powder [3]
Solubility 2 mg/mL in DMSO (clear solution) [3]
Assay Purity ≥98% (HPLC) [3]
RAR Binding Affinity (Kd) RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM [3]
In Vivo Efficacy (Mouse) Effective as G-CSF in promoting neutrophil recovery in chemotherapy-induced neutropenia models; additive effect with G-CSF. [1] [2]
Key Research Finding Inhibition of RAR pathway enhances HCV replication by increasing lipid droplet accumulation. [5] [2]

The following table contrasts the effects of this compound with a natural RAR agonist.

Parameter This compound (RAR Antagonist) all-trans Retinoic Acid (RAR Agonist)
Receptor Activity Pan-RAR antagonist Pan-RAR agonist
Effect on RAR Signaling Inhibits Activates
Effect on Lipid Droplets Increases accumulation Decreases accumulation
Effect on HCV Replication Enhances replication Suppresses replication
Primary Research Context Chemotherapy-induced neutropenia; virology studies Acute promyelocytic leukemia; dermatology

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of RAR Antagonism

This protocol outlines a method to confirm the RAR antagonist activity of this compound using a cell-based transcription activation assay [3].

  • Objective: To demonstrate that this compound blocks RAR agonist-induced transcriptional activity.
  • Materials:
    • Cell line (e.g., HepG2, HEK293) transfected with a plasmid containing a Retinoic Acid Response Element (RARE) driving a reporter gene (e.g., luciferase).
    • RAR agonist (e.g., TTNPB).
    • This compound stock solution (2 mg/mL in DMSO).
    • DMSO (vehicle control).
    • Luciferase assay kit.
  • Method:
    • Cell Seeding: Seed transfected cells into a 96-well plate.
    • Pre-treatment: Pre-treat cells with a range of this compound concentrations (e.g., 1 nM - 1 μM) or vehicle control (DMSO) for 1 hour.
    • Agonist Challenge: Add a fixed, EC80 concentration of the RAR agonist TTNPB to all wells except the control groups.
    • Control Groups:
      • Vehicle Control: Cells with DMSO only (baseline).
      • Agonist Control: Cells with TTNPB only (maximum activation).
      • Antagonist Control: Cells with this compound only (to check for inverse agonism).
    • Incubation: Incubate cells for 16-24 hours.
    • Measurement: Lyse cells and measure luciferase activity according to the assay kit instructions.
  • Data Analysis: Calculate the percentage inhibition of TTNPB-induced luminescence by this compound. The concentration that inhibits 50% of the agonist response (IC50) can be determined using non-linear regression analysis.
Protocol 2: Evaluating Impact on Viral Replication & Lipid Metabolism

This protocol is based on research investigating the proviral role of this compound in the context of Hepatitis C Virus (HCV) infection [5].

  • Objective: To assess the effect of this compound on viral replication efficiency and its correlation with lipid droplet accumulation.
  • Materials:
    • Huh-7 hepatoma cells.
    • HCV replicon system (e.g., JFH-1 strain, subgenomic replicon).
    • This compound stock solution (2 mg/mL in DMSO).
    • all-trans Retinoic Acid (ATRA) as a control.
    • Lipid droplet fluorescent stain (e.g., BODIPY 493/503).
    • qRT-PCR kit for viral RNA quantification.
    • Antibodies for viral protein detection (e.g., Western Blot for HCV core protein).
  • Method:
    • Cell Culture & Infection: Culture Huh-7 cells and transfect with the HCV replicon RNA.
    • Compound Treatment: Treat cells with this compound (e.g., 1 μM), ATRA (1 μM), or vehicle control (DMSO) for 48-72 hours.
    • Viral Replication Analysis:
      • qRT-PCR: Extract total RNA and quantify HCV RNA levels using qRT-PCR.
      • Western Blot: Analyze cell lysates for levels of HCV core protein.
    • Lipid Droplet Staining:
      • Fix treated cells and stain with BODIPY 493/503.
      • Counterstain nuclei with DAPI.
      • Image using a fluorescence microscope and quantify lipid droplet number and size per cell using image analysis software (e.g., ImageJ).
  • Data Analysis: Compare viral RNA/protein levels and lipid droplet parameters between this compound-treated, ATRA-treated, and control groups. Statistical significance is typically determined using a Student's t-test or ANOVA.

Application Notes for Researchers

  • Handling and Storage: this compound should be stored at 2-8°C [3]. As a solid powder, protect it from light. Prepare fresh DMSO stock solutions for experiments and avoid repeated freeze-thaw cycles.
  • Experimental Design Considerations:
    • Cellular Context is Crucial: The effect of this compound can be highly context-dependent. For instance, its impact on lipid droplets and viral replication is pronounced in hepatocytes [5]. Verify the relevance of the RAR pathway in your specific cell or disease model.
    • Use Appropriate Controls: Always include a potent RAR agonist (like ATRA or TTNPB) as a positive control to benchmark the antagonist activity of this compound. A vehicle control (DMSO) is essential to rule out solvent toxicity.
    • Off-Target Effects: While this compound is a specific RAR antagonist, always consider potential off-target effects at very high concentrations. Using multiple concentrations to establish a dose-response curve is critical for interpreting results.

Limitations and Gaps in Current Data

It is important to note that the information available in the search results has limitations for compiling a complete application note:

  • Limited Pharmacological Data: Specific details on pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME), and a full toxicological profile are not available in the searched literature.
  • Discontinued Clinical Development: The clinical development of this compound for several initial indications (acne, dermatitis) was discontinued [2]. Its development for chemotherapy-induced neutropenia appears to be planned or ongoing, but no recent clinical trial data was found.

References

IRX4310 in vitro application

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 Application Notes

This compound is primarily used in research to investigate the role of retinoic acid receptor (RAR) signaling in cell differentiation, particularly in the context of bone metabolism [1].

  • Mechanism of Action: this compound functions as a pan-retinoic acid receptor (RAR) antagonist [1]. It inhibits RAR signaling, which normally acts as a negative regulator of osteoblast (bone-forming cell) and adipocyte (fat cell) differentiation from mesenchymal progenitor cells (MPCs) [1]. The available evidence suggests that its effects are mediated predominantly through the RARγ receptor isoform, with effects being further enhanced by an RARα antagonist [1].
  • Key Research Findings:
    • Treatment with this compound accelerates the differentiation of early osteoprogenitor cells into osteoblasts [1].
    • It also promotes adiopogenic differentiation in osteogenic cultures [1].
    • The inhibition of RAR signaling by this compound appears to involve the Wnt/β-catenin signaling pathway. RAR agonism upregulates the Wnt antagonist Sfrp4, leading to reduced β-catenin protein and target gene expression. By antagonizing RAR, this compound would be expected to alleviate this suppression, thereby supporting osteoblast differentiation [1].

Experimental Protocols for In Vitro Use

Here is a detailed methodology for using this compound in studies of osteoblast differentiation, based on the research publication.

Protocol 1: Osteoblast Differentiation from Mesenchymal Progenitor Cells

This protocol outlines the treatment of MPCs during osteoblast differentiation.

  • Objective: To assess the effect of RAR antagonism on the differentiation and mineralization of early osteoprogenitors.
  • Materials:
    • Cell Line: Mesenchymal progenitor cells (e.g., ST2 mouse bone marrow stromal cell line or primary MPCs).
    • Test Compound: this compound (pan-RAR antagonist).
    • Control Compounds: Pan-RAR agonist (e.g., All-Trans Retinoic Acid - ATRA), RARα-specific antagonist, RARγ-specific agonist/antagonist.
    • Culture Medium: α-Modified Eagle's Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
    • Osteogenic Medium: Base culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
    • Staining Solution: Alizarin Red S solution (2%, pH 4.2) for mineralization nodules.
  • Procedure:
    • Cell Seeding: Plate MPCs in culture plates at a density of 5 x 10³ cells/cm² in standard culture medium and allow them to adhere overnight.
    • Induction and Treatment: Replace the medium with osteogenic medium. Add the required treatments from the table below. The pan-RAR antagonist this compound should be used at a concentration of 1 µM [1].
    • Medium Refreshment: Refresh the osteogenic medium and treatments every 2-3 days.
    • Endpoint Analysis:
      • Alkaline Phosphatase (ALP) Staining/Analysis: Assess early osteoblast differentiation after 7 days.
      • Alizarin Red S Staining/Quantification: Assess matrix mineralization after 21 days. Quantify by eluting the stain with 10% cetylpyridinium chloride and measuring absorbance at 562 nm.
  • Experimental Groups and Reagents:
Group Treatment Purpose Concentration
1 Vehicle (e.g., DMSO, ≤0.1%) Baseline control -
2 This compound (pan-RAR antagonist) Assess RAR inhibition effect 1 µM [1]
3 ATRA (pan-RAR agonist) Positive control for RAR activation 1 µM - 1 nM [2]
4 This compound + RARα antagonist Test for enhanced effect e.g., 1 µM each
5 RARγ agonist Confirm predominant receptor role e.g., 1 µM - 1 nM [2]
Protocol 2: Analysis of Wnt Signaling Pathway Involvement

This protocol assesses the molecular mechanism by which this compound influences osteoblast differentiation.

  • Objective: To evaluate the expression of Wnt pathway components following RAR antagonism.
  • Materials: In addition to Protocol 1 materials, require reagents for RNA and protein analysis: RNA extraction kit, cDNA synthesis kit, Quantitative Real-Time PCR (qPCR) system, antibodies for Sfrp4, β-catenin, and housekeeping proteins (e.g., GAPDH, β-actin).
  • Procedure:
    • Cell Culture and Treatment: Treat MPCs in osteogenic medium with this compound (1 µM) or vehicle for 3-5 days.
    • RNA Extraction and qPCR: Extract total RNA and synthesize cDNA. Perform qPCR to measure mRNA expression of:
      • Sfrp4 (Expected: Downregulation with this compound)
      • Axin2 (a Wnt target gene; Expected: Upregulation with this compound)
    • Protein Extraction and Western Blot: Lyse cells to extract total protein. Perform Western blotting to analyze:
      • Sfrp4 protein levels (Expected: Decrease with this compound)
      • β-catenin protein levels in nuclear and cytosolic fractions (Expected: Increase with this compound)

This compound Experimental Overview

The table below summarizes key experimental conditions and expected outcomes for this compound based on current research.

Experimental Aspect Details from Literature
Primary Application Research on osteoblast and adipocyte differentiation from mesenchymal progenitor cells [1].
Working Concentration 1 µM for in vitro cell culture treatment [1].
Solubility / Vehicle Dissolved in DMSO (final concentration ≤0.1% in culture medium) [1].
Key Readouts Accelerated osteoblast differentiation, Increased mineralization (Alizarin Red S), Promoted adipogenesis, Altered gene/protein expression (↓Sfrp4, ↑nuclear β-catenin, ↑Axin2) [1].
Key Findings This compound directly promotes osteoblast formation, an effect mediated predominantly via RARγ and enhanced by RARα antagonism. It acts by alleviating RAR-mediated suppression of Wnt/β-catenin signaling [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of this compound action and the core experimental workflow based on the research.

This compound Mechanism and Workflow RARSignaling RAR Agonist (e.g., ATRA) Sfrp4 ↑ Sfrp4 Expression RARSignaling->Sfrp4 WntPathway Wnt/β-catenin Pathway Sfrp4->WntPathway Inhibits BetaCatenin ↓ β-catenin (Nuclear/Cytosolic) WntPathway->BetaCatenin OsteoblastDiff Inhibition of Osteoblast Differentiation BetaCatenin->OsteoblastDiff This compound This compound (RAR Antagonist) Sfrp4Down ↓ Sfrp4 Expression This compound->Sfrp4Down Antagonizes WntPathwayOn Wnt/β-catenin Pathway Sfrp4Down->WntPathwayOn Derepresses BetaCateninUp ↑ β-catenin (Nuclear/Cytosolic) WntPathwayOn->BetaCateninUp OsteoAccel Accelerated Osteoblast Differentiation BetaCateninUp->OsteoAccel Start Start Start->RARSignaling Without this compound Start->this compound

Critical Considerations for Experimental Design

  • Cell Type and Passage Number: The response to this compound can be highly dependent on the source and passage number of mesenchymal progenitor cells. Use low-passage cells and characterize their differentiation potential.
  • Treatment Timing: The stage at which this compound is added during differentiation (e.g., from day 0 vs. after confluence) can significantly impact the outcome, as RAR signaling exerts different effects on early progenitors versus committed pre-osteoblasts.
  • Controlled Environment: Retinoids like ATRA are light-sensitive and can degrade. All handling of retinoid compounds and this compound should be performed under subdued light or yellow/red safe lights to ensure compound stability [3].
  • Data Interpretation: While this compound accelerates differentiation, note that in vivo administration in post-natal mice for 10 days did not increase trabecular bone volume but impaired radial bone growth, highlighting the complexity of the pathway [1]. In vitro results may not fully recapitulate the in vivo environment.

References

IRX4310 cell culture protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of IRX4310

This compound (also known as AGN194310) is a high-affinity, synthetic pan-retinoic acid receptor (RAR) antagonist that targets all three RAR subtypes (RARα, RARβ, and RARγ) [1] [2]. It does not affect retinoid X receptor (RXR) subtypes [1].

  • Molecular Formula: C₂₈H₂₄O₂S [1]
  • CAS Number: 229961-45-9 [1]
  • Solubility: Typically dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 1-10 mM. A common preparation is 2 mg/mL in DMSO, which is clear [1].
  • Storage: Stock solutions are often stored at 2-8°C [1].

Cell Culture Application Protocol

The following methodology is adapted from a 2017 study that investigated the role of RAR signaling in osteoblast and adipocyte differentiation [3] [4].

Reagent Preparation
  • This compound Stock Solution: Dissolve this compound in high-quality, sterile DMSO to a final concentration of 1 mM or 10 mM. Aliquot and store frozen at -20°C or below for long-term stability.
  • Working Concentration: For treating cells, a final concentration of 1 μM is commonly used from the 1 mM stock [3] [4]. Subtype-specific RAR ligands (agonists/antagonists) are often used at 100 nM [4].
  • Vehicle Control: Always include a control group treated with an equal volume of DMSO (e.g., 0.1% v/v). This is critical for distinguishing the compound's effects from those of the solvent.
Cell Culture and Treatment
  • Cell Line: The mouse bone marrow stromal cell line Kusa4b10 has been used extensively, as it can differentiate into both osteoblasts and adipocytes [3] [4]. Primary cells, such as osteoblastic cells isolated from mouse bone via fluorescence-activated cell sorting (FACS), are also suitable [4].
  • Culture Conditions: Maintain cells in standard culture medium (e.g., α-MEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C with 5% CO₂.
  • Treatment Scheme:
    • Seed cells at an appropriate density and allow them to adhere.
    • To initiate differentiation, replace the growth medium with osteogenic differentiation medium (typically containing ascorbate and β-glycerophosphate) or adipogenic differentiation medium.
    • Add this compound (1 μM) or vehicle control (DMSO) directly to the differentiation medium. Refresh the medium and compounds every 2-3 days throughout the differentiation period, which can last 21-28 days for osteoblasts [3] [4].

Experimental Workflow and Key Findings

The diagram below outlines the experimental workflow and summarizes the key cellular outcomes observed in the cited research.

cluster_IRX This compound Treatment Outcomes Start Culture Mesenchymal Progenitor Cells A Add Osteogenic/ Adipogenic Medium Start->A B Treat with: - this compound (1µM) - Vehicle Control A->B C Differentiate for 21-28 days B->C D Assay Endpoints: - Gene Expression - Mineralization - Lipid Accumulation C->D O1 Accelerated Osteoblast Differentiation D->O1 Increases O2 Promoted Mineralization D->O2 Increases A1 Impaired Adipocyte Differentiation D->A1 Inhibits

Observed Effects and Molecular Mechanism

The table below summarizes the primary findings from the application of this compound in mesenchymal progenitor cell cultures.

Cell Type/Target Effect of this compound (1 µM) Experimental Evidence
Early Osteoprogenitors Accelerated differentiation and mineralization Enhanced expression of osteoblast gene markers (e.g., Alpl, Runx2, Ibsp) and increased mineralized matrix [3] [4].
Adipocytes Impaired differentiation Reduced formation of lipid-filled adipocytes in osteogenic cultures [3].
Wnt/β-catenin Signaling Antagonism of RARs (e.g., with this compound) relieves suppression RAR agonism upregulates Sfrp4 (a Wnt antagonist), reduces β-catenin protein, and downregulates Wnt target gene Axin2. RAR antagonism has the opposite effect [3] [4].

Important Considerations for Researchers

  • Dose Optimization: The 1 µM concentration is a starting point. You should conduct a dose-response curve to determine the optimal concentration for your specific cell system.
  • Sterile Technique: When working with stock solutions, ensure all handling is done under sterile conditions to prevent contamination of cell cultures.
  • Validation Experiments: To confirm that the effects are specifically due to RAR antagonism, consider running parallel experiments with a pan-RAR agonist (like all-trans retinoic acid, ATRA) to observe opposing phenotypes [3] [2].
  • Mechanistic Studies: The primary described mechanism involves the disinhibition of Wnt/β-catenin signaling via downregulation of Sfrp4 [3] [4]. Your experimental design could include measuring these pathway components to validate the mechanism in your context.

References

IRX4310: Compound Overview & Key Data

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is a synthetically designed, orally available small molecule. Its primary documented mechanism of action is as a potent pan-retinoic acid receptor (RAR) antagonist [1]. It has been investigated for stimulating granulopoiesis (the production of white blood cells) and for its effects on cell differentiation [1] [2].

The table below summarizes its core characteristics:

Property Description
Primary Mechanism Pan-RAR Antagonist (blocks RARα, RARβ, RARγ) [1]
Key Biological Effect Stimulates granulopoiesis; promotes osteoblast differentiation and inhibits adipocyte differentiation from mesenchymal progenitors [1] [2]
Research Applications Chemotherapy-induced neutropenia (prophylactic); dermatologic diseases (topical, historical); bone cell differentiation studies [1] [2]
Noted Effectiveness As effective as G-CSF in promoting neutrophil recovery in mouse models of drug-induced neutropenia [1]
Synergy Effects are at least additive with G-CSF [1]

Experimental Insights & Workflow

While detailed step-by-step protocols are not fully available in the search results, the methodology from a key study on osteoblast differentiation can be summarized [2].

Cell Culture & Differentiation

  • Cell Line: The mouse bone marrow stromal cell line Kusa4b10 was used, which has the capacity to differentiate into both osteoblasts and adipocytes [2].
  • Differentiation Induction: Osteoblast differentiation was induced by culturing the cells in the presence of ascorbate over 21-28 days [2].

Treatment with RAR Ligands

  • This compound Application: this compound was used at a final concentration of 1 μM in the cell culture experiments [2].
  • Vehicle Control: Dimethyl sulfoxide (DMSO) was used as the vehicle control at the same volume as the ligand solutions [2].
  • Other Ligands: The study also used other specific RAR agonists and antagonists (e.g., IRX5183/RARα agonist, IRX4647/RARγ agonist) at 100 nM for comparison [2].

The following workflow diagram outlines the key stages of this experiment:

OsteoblastWorkflow Osteoblast Differentiation Assay start Start with Kusa4b10 Mesenchymal Progenitor Cells differentiate Induce Differentiation with Ascorbate start->differentiate treat Apply RAR Ligands - this compound (1 µM) - Other Agonists/Antagonists (100 nM) - DMSO (Vehicle Control) differentiate->treat incubate Incubate for 21-28 Days treat->incubate analyze Analyze Differentiation Markers - Gene Expression - Mineralization incubate->analyze conclude Interpret Effect on Osteoblast/Adipocyte Fate analyze->conclude

RAR Signaling Pathway & this compound Action

Understanding the pathway is crucial for troubleshooting. The diagram below illustrates how retinoid signaling normally functions and where this compound acts as an antagonist.

Frequently Asked Questions

Q1: What is the solvent for preparing this compound stock solutions for in vitro work? A1: According to experimental data, this compound was dissolved at 1 mM in DMSO (Dimethyl Sulfoxide) for in vitro studies [2]. Always ensure the final DMSO concentration in your cell culture assays is non-toxic to your cells (typically ≤0.1%).

Q2: What is a standard working concentration for this compound in cell-based assays? A2: One published study used this compound at a final concentration of 1 μM to investigate its effect on osteoblast differentiation [2]. You should perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: How does this compound affect bone cell differentiation? A3: Research indicates that RAR antagonists, including this compound, promote osteoblast (bone-forming cell) differentiation and block adipocyte (fat cell) differentiation in mesenchymal progenitor cells [2]. This effect is linked to the promotion of Wnt/β-catenin signaling.

Troubleshooting Common Experimental Issues

Issue: No Phenotypic Effect Observed

  • Verify Compound Activity: Ensure the compound is not degraded. Check storage conditions (typically -20°C or as recommended by the supplier) and avoid repeated freeze-thaw cycles.
  • Confirm Concentration: Re-check your dilution calculations and the final concentration in your assay. Empirically test a range of concentrations (e.g., 0.1 μM to 10 μM).
  • Validate Your System: Use a positive control, such as a known RAR agonist like ATRA (all-trans retinoic acid), to confirm that your cell model is responsive to retinoid pathway modulation.

Issue: Unexpected Cytotoxicity

  • Check Solvent Toxicity: The most likely cause is an excessively high concentration of the solvent DMSO. Confirm that the final DMSO concentration in your culture medium is at a safe level (e.g., 0.1% or lower).
  • Dose-Response Test: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) across a wide range of this compound concentrations to identify a non-toxic working range.

References

Retinoid Pathway Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q: What is the primary therapeutic dilemma with retinoid pathway modulation? A: Retinoid agonists provide clear benefits for specific conditions like acute promyelocytic leukemia and certain dermatological diseases, but therapeutic activation frequently causes more harm than good through acute metabolic dysregulation and delayed cancer-promoting effects [1].

Q: In which disease settings might retinoid pathway inhibition be beneficial? A: Considerable evidence suggests therapeutic opportunities to antagonize retinoid signaling in solid cancers, diabetes, and obesity [1].

Q: Why is the retinoid pathway particularly challenging to study? A: The pathway presents unique technical hurdles including photoinstability of retinoid stereoisomers, low nanomolar concentrations in tissues, and general lipophilicity of retinoids [1].

Clinical Trial Outcomes Data

Table 1: Retinoid Agonist Clinical Trial Outcomes in Cancer Settings

Cancer Type Drug Mechanism Population Cancer Effects Cardiometabolic Effects
Lung Cancer Tamibarotene RAR agonist Stage IIIB/IV NSCLC PFS HR 1.54 (P = 0.088) Grade 3/4 hypertriglyceridemia [1]
Lung Cancer Isotretinoin Non-nuclear retinoid Stage 1 NSCLC 56% increased death in smokers (P = 0.01) No significant differences [1]
HNSCC Retinyl palmitate Vitamin A HNSCC Trend to twofold increase in recurrence Not assessed [1]
Liver Cancer Amsilarotene RARα agonist Advanced HCC No effect Deep vein thrombosis [1]

Table 2: Prevention Trial Outcomes with Retinoid Agents

Intervention Drug Mechanism Population Cancer Effects Cardiometabolic Effects
Prevention β-Carotene Vitamin A High-risk male smokers 18% increase lung cancer 11% increase heart disease [1]
Prevention β-Carotene/retinyl palmitate Vitamin A High-risk smokers/asbestos 28% increase lung cancer, 52% prostate cancer 26% increase cardiovascular mortality [1]
Prevention Fenretinide RAR agonist Healthy women No overall effect Not assessed [1]

Retinoid Signaling Pathway Visualization

retinoid_pathway Retinoid Nuclear Receptor Signaling Pathway cluster_branches Divergent Pathway Branches Dietary_Vitamin_A Dietary_Vitamin_A atRA atRA Dietary_Vitamin_A->atRA Oxidation Visual_Cycle Visual_Cycle Dietary_Vitamin_A->Visual_Cycle 11-cis Non_Nuclear Non_Nuclear Dietary_Vitamin_A->Non_Nuclear 13-cis Rexinoid_Signaling Rexinoid_Signaling Dietary_Vitamin_A->Rexinoid_Signaling 9-cis RARs RARs atRA->RARs Binds Nuclear_Signaling Nuclear_Signaling RARs->Nuclear_Signaling Activates Gene_Transcription Gene_Transcription Nuclear_Signaling->Gene_Transcription Regulates

Retinoid Nuclear Receptor Signaling Pathway

This diagram illustrates the complex metabolic cascade from dietary vitamin A intake through the four divergent signaling branches, emphasizing the nuclear receptor activation that represents the conventional retinoid signaling pathway [1].

Experimental Protocol Guidelines

Retinoid Pathway Inhibition Methodology

Principle: Target the all-trans retinoic acid (atRA) activation of retinoic acid nuclear receptors (RARs) to modulate transcription of genes involved in immunity, metabolism, and cellular differentiation [1].

Key Considerations:

  • Compound Stability: Address photoinstability of retinoid stereoisomers through light-protected experimental conditions [1]
  • Concentration Range: Utilize low nanomolar concentration testing reflective of physiological tissue levels [1]
  • Solubility: Account for retinoid lipophilicity through appropriate vehicle controls and solubilization methods [1]

Experimental Controls:

  • Positive: Known RAR agonists (tretinoin for nuclear signaling; isotretinoin for non-nuclear effects)
  • Negative: Vehicle-only controls
  • Specificity: Include pathway-specific inhibitors for divergent branches (visual cycle, rexinoid signaling)

Visualization Standards for Technical Documentation

All diagrams adhere to WCAG 2.0 AA contrast requirements, ensuring a minimum 4.5:1 contrast ratio for normal text and 3:1 for large text [2]. The specified color palette provides sufficient luminance difference between foreground and background elements.

Color Application Rules:

  • Primary elements (#4285F4): Main pathway components
  • Inhibitory effects (#EA4335): Pathway inhibition or negative outcomes
  • Metabolic processes (#34A853): Metabolic conversion steps
  • Background (#F1F3F4): Canvas background for overall contrast
  • Node fill (#FFFFFF): Default node background with dark text (#202124)

Troubleshooting Guide

Common Experimental Challenges:

Problem Possible Cause Solution
Inconsistent pathway activation Retinoid photo-decomposition Implement light-protected protocols [1]
Poor compound solubility High lipophilicity of retinoids Optimize vehicle formulation [1]
Variable cellular responses Complex RAR/RXR heterodimer signaling Control for receptor expression levels [1]
Metabolic dysregulation Off-target effects on metabolic pathways Implement specific biomarker monitoring [1]

Key Clinical Considerations

Based on extensive clinical trial data, researchers should note that retinoid pathway activation has demonstrated concerning patterns in certain populations:

  • Smokers: Significant increased mortality risk with isotretinoin in stage 1 NSCLC (56% increased death) [1]
  • Cardiometabolic effects: Frequent hyperlipidemia, hypertriglyceridemia, and cardiovascular morbidity [1]
  • Solid cancers: Generally poor outcomes with retinoid agonist intervention across multiple cancer types [1]

The continuing investigation of retinoid pathway inhibitors rather than agonists represents a promising therapeutic direction based on the accumulated clinical evidence [1].

References

Retinoid Nuclear Receptor Signaling: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The retinoid nuclear receptor pathway is activated by all-trans retinoic acid (atRA), an oxidized metabolite of dietary vitamin A. When atRA binds to retinoic acid nuclear receptors (RARs) inside the cell, it triggers changes in gene transcription [1].

This pathway is notoriously complex for researchers due to several factors [1]:

  • Biological Complexity: The pathway diverges into at least four branches governed by different retinol stereoisomers, including the conventional RAR pathway, the visual cycle, non-nuclear regulation, and rexinoid signaling. The RAR receptors also participate in complex splicing and can form heterodimers with other nuclear receptors.
  • Technical Challenges: Retinoids are photoinstable, exist at very low (nanomolar) concentrations in tissues, and are highly lipophilic (fat-soluble), making them difficult to handle and measure accurately in the lab.

Troubleshooting Common Experimental Challenges

Here is a guide to common problems, their potential causes, and solutions, synthesized from the literature on retinoid pathway experimentation [1].

Experimental Challenge Potential Causes Recommended Solutions
High Background Noise/Non-specific Effects Off-target receptor activation; metabolic dysregulation from pathway manipulation. Include control experiments with receptor-specific antagonists; closely monitor metabolic parameters (e.g., lipid panels).
Inconsistent Cellular Responses Cell-type specific variations in protein expression and signal integration; degradation of light-sensitive retinoids. Standardize cell culture conditions; validate protein expression profiles in your model; protect experiments from light and use fresh reagents.
Toxicity or Adverse Metabolic Effects Excessive retinoid pathway activation disrupting lipid/glucose homeostasis. Titrate agonist/antagonist concentrations to find minimal effective dose; implement stringent cytotoxicity assays.
Difficulty in Data Interpretation Pathway's dual role (beneficial vs. pathogenic); branching network nature. Use genetic validation (e.g., CRISPR, RNAi) alongside pharmacological tools; analyze a panel of specific downstream gene targets.

Detailed Experimental Protocol: Assessing Retinoid Pathway Activity

This protocol provides a methodology for investigating the effects of a compound like IRX4310 on the retinoid nuclear receptor signaling pathway in a cellular model.

Key Steps and Workflow The diagram below outlines the core experimental workflow:

cluster_1 1. Cell Culture & Preparation cluster_2 2. Compound Treatment cluster_3 3. Post-Treatment Analysis cluster_4 4. Downstream Assays A Seed appropriate cell line (e.g., cancer, primary) B Culture until 70-80% confluent A->B C Serum-starve cells (12-18 hours) B->C D Treat with: - this compound - Vehicle Control - Reference Agonist/Antagonist C->D E Incubate for 6-48 hours D->E F Harvest cells for analysis E->F G qPCR for target genes (e.g., RARβ) F->G H Western Blot for RAR protein levels F->H I Immunofluorescence for receptor localization F->I

Materials and Reagents

  • Cell Line: Choose based on research question. Common models include acute promyelocytic leukemia (APL) cell lines (e.g., NB4) or other cancer lines with characterized retinoid signaling.
  • Compounds: this compound (test compound), reference RAR agonist (e.g., all-trans retinoic acid - atRA), reference RAR antagonist (e.g., AGN193109), and vehicle control (e.g., DMSO).
  • Key Reagents: Cell culture media and serum, qPCR primers for known retinoid target genes (e.g., RARβ, CYP26A1), antibodies against RARs, and reagents for protein/RNA extraction.

Procedure

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach 70-80% confluence.
  • Serum Starvation: Reduce serum concentration to 0.5-2% for 12-18 hours before treatment to synchronize cells and minimize interference from serum-derived retinoids.
  • Compound Treatment: Treat cells with the predetermined concentration of this compound, reference compounds, and vehicle control. Protect culture plates from light by wrapping in foil due to retinoid photosensitivity.
  • Incubation: Incubate cells for a time course (e.g., 6, 24, 48 hours) to capture both early and late transcriptional responses.
  • Harvesting and Analysis: Harvest cells for downstream analysis:
    • qPCR: Isolate RNA and synthesize cDNA. Measure expression of retinoid-responsive genes. An increase in RARβ expression is a classic marker of successful pathway activation.
    • Western Blot: Analyze whole cell lysates to detect changes in RAR protein levels or phosphorylation status.
    • Immunofluorescence: Fix cells and use antibodies to visualize the subcellular localization of RARs.

Visualizing the Retinoid Signaling Pathway

Understanding the pathway's complexity is crucial for troubleshooting. The following diagram depicts the core retinoid nuclear receptor signaling cascade [1].

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Dietary_Vitamin_A Dietary Vitamin A (Retinol) atRA all-trans Retinoic Acid (atRA) Dietary_Vitamin_A->atRA Uptake &   Metabolism RAR Retinoic Acid Receptor (RAR) atRA->RAR Binds to   RXR Retinoid X Receptor (RXR) RAR->RXR Forms   Heterodimer RARE Retinoic Acid Response Element (RARE) RAR->RARE Activates   Target_Gene Target Gene Transcription RARE->Target_Gene

Key Technical Considerations for Your Research

  • Metabolic Monitoring: Retinoid pathway activation can cause significant metabolic side effects, including hyperlipidemia, in clinical settings [1]. It is prudent to monitor lipid profiles and liver enzymes in in vivo studies involving this compound.
  • Context-Dependent Outcomes: Be aware that retinoid signaling can have opposing effects (e.g., beneficial vs. cancer-promoting) depending on the cellular context and disease state [1]. Always interpret your results within the specific framework of your research model.

References

IRX4310 Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

This guide consolidates available experimental data and methodologies for the pan-RAR antagonist IRX4310 to support your research efforts.

FAQs & Troubleshooting
  • What is the primary mechanism of action of this compound? this compound is a pan-retinoic acid receptor (RAR) antagonist. It accelerates the differentiation of early osteoprogenitor cells into osteoblasts (bone-forming cells) and simultaneously inhibits their differentiation into adipocytes (fat cells). This effect is predominantly mediated through its action on the RARγ receptor [1].

  • What is the documented evidence for this compound's effect on bone formation? In a post-natal mouse model, administration of this compound for 10 days was found to impair radial bone growth. This indicates that RAR inhibition directly influences bone development, though the effect on trabecular bone volume was not significant in this short-term study [1].

  • What are the potential applications of this compound in research? Based on its mechanism, this compound is a valuable tool for studying RAR signaling in mesenchymal stem cell fate. It has potential research applications in investigating conditions related to bone formation, bone mass regulation, and adipogenesis [1].

  • A related compound, IRX4204, has been in clinical trials. What is its relevance? IRX4204 is a highly selective RXR nuclear receptor agonist from the same company. While its target (RXR) is different from this compound's (RAR), it demonstrates the company's focus on nuclear receptor-targeted therapies. IRX4204 has shown safety and tolerability in Phase I and II trials for other conditions (including Parkinson's disease) and has documented effects on promoting oligodendrocyte maturation and myelin repair in models of neurodegeneration [2]. This establishes a precedent for the clinical development of compounds from this research pipeline.

Experimental Protocols

The following protocols are derived from the primary research on this compound [1].

1. In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol assesses the compound's effect on accelerating osteoblast formation from progenitor cells.

  • Objective: To evaluate the effect of this compound on the differentiation and mineralization of early osteoprogenitor cells.
  • Materials:
    • Early osteoprogenitor cells (e.g., MC3T3-E1 cell line or primary mesenchymal progenitor cells).
    • Osteogenic differentiation media (containing ascorbic acid and β-glycerophosphate).
    • This compound (pan-RAR antagonist) and a pan-RAR agonist (e.g., ATRA) for control comparisons.
    • Alizarin Red S stain for detecting calcium deposits.
  • Methodology:
    • Culture osteoprogenitor cells in osteogenic differentiation media.
    • Treat experimental groups with this compound. Include control groups with vehicle and a pan-RAR agonist (ATRA).
    • Refresh the media and compounds every 2-3 days.
    • After 14-21 days, fix the cells and stain with Alizarin Red S to visualize mineralized nodules.
    • Quantify mineralization by eluting the stain and measuring absorbance or by image analysis.
  • Expected Outcome: this compound treatment should result in an acceleration of differentiation and a higher level of mineralization compared to the vehicle control, while ATRA should inhibit these processes [1].

2. In Vivo Assessment of Bone Growth in Post-Natal Mice

This protocol evaluates the systemic effects of RAR inhibition on bone morphology.

  • Objective: To determine the impact of this compound on bone growth and architecture in a live animal model.
  • Materials:
    • Post-natal male mice (e.g., C57BL/6).
    • This compound, formulated for in vivo administration (e.g., via oral gavage or injection).
    • Micro-computed tomography (µCT) scanner.
  • Methodology:
    • Administer this compound to mice daily for a set period (e.g., 10 days as reported).
    • Include a control group receiving vehicle only.
    • At the endpoint, harvest femurs or tibias.
    • Scan bones using µCT to analyze trabecular and cortical bone parameters.
    • Key metrics to measure include trabecular bone volume fraction (BV/TV) and cortical bone dimensions, particularly radial growth.
  • Expected Outcome: The study reported no significant change in trabecular bone volume but a clear impairment in radial bone growth, highlighting a specific role for RAR signaling in this process [1].
Quantitative Data Summary

The table below consolidates key quantitative findings from the research on this compound [1].

Experimental Model Treatment Key Parameter Measured Reported Outcome Citation
In Vitro: Osteoprogenitor Cells This compound (RAR antagonist) Osteoblast Differentiation & Mineralization Acceleration [1]
In Vitro: Osteoprogenitor Cells ATRA (RAR agonist) Osteoblast Differentiation & Mineralization Inhibition [1]
In Vitro: Osteogenic Culture RAR Agonists Adipogenesis Impairment [1]
In Vivo: Post-Natal Mice This compound for 10 days Trabecular Bone Volume No significant change [1]
In Vivo: Post-Natal Mice This compound for 10 days Radial Bone Growth Impairment [1]
Signaling Pathway & Experimental Workflow

The following diagrams illustrate the mechanistic pathway and a general experimental workflow based on the available information.

Diagram 1: Proposed Mechanism of this compound Action on Mesenchymal Progenitor Cells

This diagram outlines the signaling pathway through which this compound is believed to influence cell differentiation [1].

G This compound This compound RAR RAR Receptor (particularly RARγ) This compound->RAR Antagonizes Sfrp4 Sfrp4 Expression RAR->Sfrp4 Inhibits WntPathway Wnt/β-catenin Signaling OsteoblastDiff Osteoblast Differentiation WntPathway->OsteoblastDiff Promotes AdipocyteDiff Adipocyte Differentiation WntPathway->AdipocyteDiff Inhibits Sfrp4->WntPathway Inhibits

This compound antagonizes RAR receptors, lifting the suppression on Wnt signaling and promoting osteoblast over adipocyte fate [1].

Diagram 2: In Vitro Workflow for Osteoblast Differentiation Assay

This chart provides a generalized workflow for conducting the key in vitro experiment.

G Start Plate Osteoprogenitor Cells A Induce Differentiation with Osteogenic Media Start->A B Apply Treatment Groups: - this compound - Vehicle Control - ATRA (Agonist Control) A->B C Maintain Culture (Refresh media/compounds every 2-3 days for 14-21 days) B->C D Fix Cells and Stain with Alizarin Red S C->D End Quantify Mineralization (Absorbance/Image Analysis) D->End

Generalized workflow for assessing the effect of this compound on osteoblast differentiation and mineralization in vitro.

Important Note on Information Availability

It's important to note that the information presented here is based primarily on a single, foundational preclinical study published in 2017 [1]. The field of nuclear receptor pharmacology is advancing rapidly, and detailed troubleshooting guides or updated protocols for this compound are not available in the public domain.

  • Contacting the Source: Reaching out to the authors or the institution that published the original research [1].
  • Consulting Related Literature: Investigating recent publications on RAR antagonists or related compounds (like IRX4204 [2]) to infer potential optimizations and common experimental challenges.

References

IRX4310 / AGN194310: Compound Overview

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 (also known as AGN194310) is a synthetic, orally available small molecule that functions as a potent pan-retinoic acid receptor (RAR) antagonist [1] [2]. It binds to all three RAR subtypes (RARα, RARβ, and RARγ) with high affinity and does not affect Retinoid X Receptor (RXR) subtypes [2].

Property Description
Systematic Name 4-[2-[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [2]
Molecular Formula C₂₈H₂₄O₂S [1] [2]
Molecular Weight 424.55 g/mol [2]
CAS Number 229961-45-9 [1] [2]
Physical Form White to beige powder [2]
Mechanism of Action Retinoic Acid Receptor (RAR) Antagonist [1] [2]

Solubility and Stock Solution Preparation

The primary data available indicates solubility in DMSO. Preparation of a stock solution in DMSO is a standard and reliable method for in vitro cellular assays.

Parameter Value / Recommendation
Solubility in DMSO 2 mg/mL (clear solution) [2]
Recommended Stock Concentration 2-10 mM in DMSO
Storage Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Detailed Protocol for 2 mg/mL (~4.7 mM) Stock Solution
  • Equipment & Materials: Analytical balance, 1.5 mL microcentrifuge tube, anhydrous DMSO, powder of this compound (AGN194310).
  • Weighing: Accurately weigh 2 mg of this compound.
  • Dissolution: Transfer the powder to a tube and add 1.0 mL of anhydrous DMSO.
  • Mixing: Vortex the mixture for 1-2 minutes or until the solution is clear. A brief sonication in a water bath sonicator (5-10 minutes) can aid in complete dissolution.
  • Quality Check: Visually inspect the solution. It should be clear and without visible particles.

Formulation Strategies and Troubleshooting

For experiments requiring aqueous solutions, the DMSO stock must be diluted into an aqueous buffer. Solubility issues commonly arise at this stage.

G Start DMSO Stock Solution Dilute Dilute into Aqueous Buffer Start->Dilute Problem Observed Precipitation Dilute->Problem Opt1 Reduce Final DMSO Concentration (<0.1%) Problem->Opt1 Strategy 1 Opt2 Use Solubilizing Agents (BSA, Cyclodextrins) Problem->Opt2 Strategy 2 Opt3 Adjust Buffer (pH, Salts) Problem->Opt3 Strategy 3 Opt4 Switch to in vivo Oral Administration Problem->Opt4 Strategy 4

FAQ: Addressing Common Solubility Issues

Q1: My compound precipitates when I add the DMSO stock to the cell culture medium. What can I do?

  • A: This is a common challenge. You can:
    • Reduce Final DMSO: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤0.1%). You may need to prepare a more concentrated stock in DMSO to achieve this.
    • Use a Solubilizing Agent: Add bovine serum albumin (BSA, 0.1-1.0%) or hydroxypropyl-β-cyclodextrin (HPBCD) to your assay buffer. These agents can help sequester the compound and keep it in solution.
    • Sequential Dilution: Perform a stepwise dilution. First, dilute your DMSO stock into a small volume of a compatible solvent like ethanol or PEG-400, then dilute this intermediate solution into your aqueous buffer.

Q2: Are there alternative solvents for this compound?

  • A: Based on available data, DMSO is the confirmed solvent. For exploratory work, you might test other water-miscible solvents like ethanol, but this would require empirical verification and careful consideration of cytotoxicity.

Q3: How can I improve solubility for in vivo studies?

  • A: this compound has demonstrated efficacy via oral administration in animal models [1]. For in-house formulations, you can explore suspensions in vehicles containing carboxymethylcellulose (CMC), Tween-80, or methylcellulose.

Seeking Further Information

The available data is limited. For deeper investigation, consider:

  • Experimental Determination: Use techniques like HPLC or UV-Vis spectroscopy to quantify solubility in different buffers.
  • Consulting Suppliers: Reach out to chemical suppliers like Sigma-Aldrich for any unpublished data.
  • Scientific Literature: Search for papers that have used this compound experimentally, as their methods sections may contain valuable formulation details.

References

IRX4310 Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is an orally available, potent pan-retinoic acid receptor (RAR) antagonist [1]. It was initially investigated in dermatology and is now being repositioned for development as an oral prophylactic treatment to prevent chemotherapy-induced neutropenia [1]. The table below summarizes its core characteristics:

Property Description
Mechanism of Action Pan-RAR antagonist (blocks RARα, β, and γ) [1].
Primary Development Goal Stimulate granulopoiesis; promote recovery of neutrophil counts in chemotherapy-induced neutropenia models [1].
Solubility Dissolved at 1 mM in dimethyl sulfoxide (DMSO) for in vitro experiments [2].
Handling Note Like other retinoid-pathway compounds, this compound and similar molecules can be photoinstable [3].

Troubleshooting: Stability & Experimental Issues

Here are solutions to common problems researchers may encounter.

Problem 1: Inconsistent Biological Activity Between Experiments
  • Possible Cause: Photodegradation. Retinoids and their synthetic analogs are notoriously photo-unstable [3]. Exposure to light can degrade the compound, reducing its potency.
  • Solution:
    • Conduct all procedures in minimal light. Use amber or foil-wrapped vials for stock solutions.
    • Work under yellow or red safe lights in the lab when handling the compound outside an incubator.
  • Validation: If activity is , use a validated in vitro assay, such as testing its effect on osteoblast differentiation, to confirm biological potency [2].
Problem 2: Precipitation in Aqueous Buffers
  • Possible Cause: Low aqueous solubility. this compound is a lipophilic molecule and is typically first dissolved in DMSO [2] [1].
  • Solution:
    • Ensure the final DMSO concentration is acceptable for your cell culture system (typically ≤0.1%).
    • Avoid vortexing aggressively when diluting the DMSO stock into the aqueous medium. Instead, add the compound slowly while gently pipetting or stirring.
  • Validation: Visually inspect solutions for cloudiness or precipitate before use.
Problem 3: Unanticipated Cytotoxicity or Altered Cell Differentiation
  • Possible Cause: Decomposition products or solvent toxicity.
  • Solution:
    • Use fresh stock solutions. Avoid repeated freeze-thaw cycles of the DMSO stock. Store aliquots at -20°C or -80°C.
    • Include a vehicle control with the same concentration of DMSO in all experiments.
    • Confirm the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) if possible [1].

Experimental Protocol: Assessing Stability in Cell-Based Assays

This protocol outlines a method to test the bioactivity and stability of this compound in an osteoblast differentiation system.

1. Reagent Preparation

  • This compound Stock Solution: Dissolve this compound in DMSO to make a 1 mM stock solution. Aliquot and store protected from light at -20°C [2].
  • Cell Culture: Use a relevant cell line, such as the Kusa4b10 mouse bone marrow stromal cell line, which can differentiate into osteoblasts [2].
  • Differentiation Media: Prepare standard osteogenic media containing ascorbate [2].

2. Experimental Workflow The following diagram illustrates the key steps for treating cells and assessing the compound's activity through its effect on differentiation.

G Start Prepare this compound Stock (1 mM in DMSO, light-protected) A Plate Kusa4b10 cells in osteogenic media Start->A B Add this compound (e.g., 1 µM) Include Vehicle Control (DMSO) A->B C Incubate for 21-28 days (Refresh media + compound regularly) B->C D Assay Endpoints: - Gene Expression (Osteoblast markers) - Mineralization Staining C->D E Interpretation: Successful RAR antagonism promotes differentiation vs. control D->E

3. Expected Outcome & Stability Validation

  • Expected Result: Successful RAR antagonism by a stable and active preparation of this compound should promote osteoblast differentiation. This can be measured by an increase in the expression of osteoblast gene markers and enhanced matrix mineralization compared to the vehicle control [2].
  • Stability Indication: Consistent and robust differentiation across replicate experiments and between different stock aliquots indicates that the compound preparation is stable and active. Inconsistent or weak results suggest potential degradation.

Key Handling Guidelines for Reliable Results

  • Storage: Store lyophilized powder or DMSO stock aliquots at -20°C or below, and protect from light at all times.
  • Record Keeping: Meticulously note the number of freeze-thaw cycles for each stock aliquot. Discard aliquots after 1-2 cycles.
  • Use Appropriate Controls: Always include a vehicle control (DMSO at the same dilution) and, if available, a known RAR agonist or antagonist as a positive control for the biological pathway.

References

IRX4310: Core Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified information about IRX4310, which is a synthetic retinoid functioning as a pan-retinoic acid receptor (RAR) antagonist [1] [2].

Property Description
IUPAC Name 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1]
Molecular Formula C₂₈H₂₄O₂S [1]
Mechanism of Action Pan-RAR (RARα, RARβ, RARγ) antagonist [1] [2]
Key Biological Effect Promotes osteoblast differentiation and inhibits adipocyte differentiation from mesenchymal progenitor cells in vitro [2].
Reported Solvent Dimethyl sulfoxide (DMSO) [2]
Reported Working Concentration 1 μM (in in vitro cell culture experiments) [2]

Information Gaps and Reproducibility Challenges

The search results lack the granular, practical details critical for experimental reproducibility that you need. Key information that is currently missing includes:

  • Detailed Experimental Protocols: While one study mentions using a 1 μM concentration in Kusa4b10 cell line experiments [2], it lacks comprehensive methodology for cell culture conditions, treatment duration, and specific differentiation assays.
  • Handling and Storage Guidelines: No information is available on the compound's stability, recommended storage temperature, shelf life, or safe handling procedures.
  • Purity and Quality Control: The specific purity of the compound used in cited studies and recommended quality control measures for new batches are not provided.
  • Troubleshooting Data: The search results do not contain data on common experimental pitfalls, variability between cell lines or assay conditions, or how to validate that the compound is functioning correctly in a given system.

Strategies for Sourcing Missing Information

To build the comprehensive technical support center you require, I suggest the following actions:

  • Consult Primary Literature: Conduct a deep search through scientific databases (like PubMed, Google Scholar) using keywords such as "this compound protocol," "AGN194310 synthesis," and "RAR antagonist osteoblast differentiation." Focus on the methods sections of research articles.
  • Contact Suppliers Directly: If you are sourcing the compound from a commercial provider, their technical support team may have detailed data sheets, certificates of analysis, and application notes that are not publicly listed.
  • Explore Patent Filings: Patent documents (e.g., from developers like Io Therapeutics or Allergan) can sometimes contain highly detailed synthetic procedures and formulation examples that are not found in journals [1].

Example Experimental Workflow

The diagram below outlines a generalized experimental workflow based on the biological role of this compound identified in the search results.

G Start Start: Mesenchymal Progenitor Cells A 1. Culture Cells (e.g., Kusa4b10 line) Start->A B 2. Add Differentiation Media + Ascorbate A->B C 3. Treat with this compound (1 μM in DMSO) B->C D 4. Incubate (21-28 days) C->D E 5. Assess Differentiation Markers D->E F Gene Expression (Runx2, Osteocalcin) E->F G Protein Analysis (Alkaline Phosphatase) E->G H Functional Assays (Mineralization) E->H

References

Experimental Context for IRX4310

Author: Smolecule Technical Support Team. Date: February 2026

The primary study identifies IRX4310 as a pan-RAR-antagonist used to investigate retinoic acid receptor (RAR) signaling [1]. The methodology from this paper can inform your own protocol development:

  • Stock Solution: this compound was dissolved in DMSO at 1 mM [1].
  • Working Concentration: A final concentration of 1 μM was used for in vitro experiments [1]. The study used this concentration alongside other RAR ligands, with DMSO as a vehicle control.

Foundational RAR Signaling Knowledge

Understanding the biological context of this compound is critical for troubleshooting. The table below summarizes key experimental findings from the search results on RAR signaling.

Aspect Experimental Finding Implication for Troubleshooting
Osteoblast Differentiation RAR(\gamma) and RAR(\alpha) antagonists promote osteoblast differentiation from mesenchymal progenitors [1]. Using an RAR agonist (e.g., ATRA) would have the opposite effect and could be a source of error.
Wnt Signaling Interaction RAR agonists inhibit osteoblast differentiation; correlates with upregulation of Sfrp4, and downregulation of (\beta)-catenin and Axin2 [1]. If your outcome is osteoblast differentiation, monitor Wnt pathway components as potential downstream validation.
General RAR Agonist Effect RAR agonists (e.g., ATRA, RAR(\gamma) agonist IRX4647) block osteoblast differentiation [1]. Confirms that the antagonist this compound should relieve this repression.

Suggested Troubleshooting Guide and FAQs

Based on the available information and general experimental principles, here is a model for the technical support content you are creating.

Frequently Asked Questions

Q1: What is the recommended solvent and storage for this compound?

  • A: Dissolve this compound in DMSO for a 1 mM stock solution [1]. Aliquot and store at -20°C or lower to avoid freeze-thaw cycles and maintain stability.

Q2: What is a standard working concentration for this compound in cell culture?

  • A: A final concentration of 1 μM has been used in mouse bone marrow stromal cell line (Kusa4b10) cultures [1]. A dose-response experiment (e.g., 0.1 μM to 10 μM) is recommended to determine the optimal concentration for your specific cell system.

Q3: The biological effect of this compound is not observed in my experiment. What could be wrong?

  • A:
    • Verify Receptor Expression: Confirm your cell model expresses the target RAR receptors (RARα, RARβ, RARγ).
    • Check Functional Assays: Use known RAR agonists (e.g., ATRA) to confirm RAR pathway is functional in your system. If agonists produce expected inhibitory effects [1], the pathway is active.
    • Validate Downstream Markers: Monitor expression of downstream targets like Sfrp4, Axin2, or nuclear β-catenin to confirm RAR signaling modulation [1].
Experimental Workflow Diagram

The diagram below outlines a logical workflow for setting up and troubleshooting an experiment with this compound, based on the established research context.

Start Start: Plan Experiment with this compound C1 Confirm Cell Model Expresses RARs Start->C1 C2 Prepare 1 mM Stock in DMSO C1->C2 TS Troubleshoot: Check receptor expression, compound activity, assay sensitivity C1->TS No C3 Apply 1 µM Working Concentration C2->C3 C4 Run Agonist Control (e.g., ATRA) C3->C4 C5 Assay Differentiation Phenotype C4->C5 C4->TS No Effect C6 Analyze Pathway Markers (Sfrp4, β-catenin, Axin2) C5->C6 C5->TS Unexpected Result Success Success: Data Validated C6->Success

Seeking Further Information

For more detailed troubleshooting:

  • Contact the Source: The study sourced this compound from Io Therapeutics, Santa Ana, CA, USA [1]. Contacting the manufacturer or corresponding author of the paper may provide more specific application data.
  • Consult Related Literature: Explore other studies using RAR antagonists, as their methodologies can provide additional insights for protocol optimization.

References

IRX4310 Experimental Reference Guide

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative data from published studies using IRX4310. You can use this as a starting point for your own experimental design.

Application / System Recommended Concentration Vehicle Key Findings / Effect Source / Citation
In Vitro: Osteoblast differentiation (Kusa4b10 mouse bone marrow stromal cell line) 1 μM DMSO Accelerated differentiation and mineralisation of early osteoprogenitors [1] [2]. Green et al., 2017
In Vitro: Adipocyte differentiation (Kusa4b10 cells in osteogenic culture) 1 μM DMSO Impaired adipogenesis [1]. Green et al., 2017
In Vivo: Post-natal mice (C57BL/6J male mice) 0.5 mg/kg/day (for 10 days) Information not specified in source Impaired radial bone growth; no significant change to trabecular bone volume [3] [2]. Green et al., 2017

Frequently Asked Questions (FAQs)

Q1: What is the typical solvent for preparing this compound stock solutions, and what is its solubility? According to the supplier Sigma-Aldrich, this compound is soluble in DMSO at 2 mg/mL, yielding a clear solution [3]. Published protocols consistently use DMSO as the vehicle for in vitro studies, with a final working concentration of 1 μM [1] [2]. As with any compound dissolved in DMSO, it is crucial to keep the final concentration of DMSO in your culture media low enough to avoid cytotoxicity (typically ≤0.1%).

Q2: How does this compound's affinity for RAR subtypes compare to natural ligands? this compound is a high-affinity pan-RAR antagonist that targets all three RAR subtypes (α, β, and γ). Its binding affinity is higher than that of the natural agonist, all-trans retinoic acid (ATRA) [3]:

  • RARα Kd = 3 nM
  • RARβ Kd = 2 nM
  • RARγ Kd = 5 nM

This makes it a potent tool for broadly inhibiting canonical retinoic acid receptor signaling.

Q3: What is the core mechanism of action of this compound? this compound works by antagonizing the Retinoic Acid Receptors (RARs). In their inactive state, RARs form a heterodimer with the Retinoid X Receptor (RXR) and are bound to co-repressor proteins. When the natural ligand (ATRA) binds, it causes a conformational change, recruiting co-activators and initiating transcription of target genes. As an antagonist, This compound binds to the RARs but does not induce the activating conformational change, thereby blocking the transcription of genes normally activated by ATRA [1].

The diagram below illustrates this molecular mechanism.

G cluster_nuclear Nuclear Receptor State cluster_inactive Inactive State (Baseline / this compound bound) cluster_active Active State (ATRA bound) RAR RAR Inactive Gene Transcription REPRESSED RAR->Inactive Active Gene Transcription ACTIVATED RAR->Active RXR RXR RXR->Inactive RXR->Active CoRep Co-Repressor CoRep->RAR This compound This compound (Antagonist) This compound->RAR Binds & Blocks ATRA ATRA (Agonist) ATRA->RAR Binds & Activates CoAct Co-Activator CoAct->Active

Example Experimental Protocol

The protocol below is adapted from a published study investigating the effect of this compound on osteoblast differentiation [1].

Objective: To assess the effect of this compound on the differentiation and mineralization of mesenchymal progenitor cells.

Materials:

  • Cell Line: Kusa4b10 mouse bone marrow stromal cells.
  • Test Compound: this compound (prepare 1 mM stock solution in DMSO).
  • Control: Vehicle control (DMSO, equal volume to this compound).
  • Culture Media: Standard growth medium; osteogenic differentiation medium (supplemented with ascorbate).
  • Staining Solution: Alizarin Red S (for mineralization nodules).

Method:

  • Cell Seeding: Plate Kusa4b10 cells in standard growth medium at the desired density.
  • Induction and Treatment: After 24 hours, switch the culture to osteogenic differentiation medium.
    • Add this compound from the 1 mM stock to the treatment wells for a final concentration of 1 μM.
    • Add an equal volume of DMSO to the control wells.
  • Culture Maintenance: Culture the cells for 21-28 days, refreshing the differentiation medium and compounds every 2-3 days.
  • Endpoint Analysis:
    • Gene Expression: Harvest cells at specific time points (e.g., days 7, 14, 21) for RNA extraction and qPCR analysis of osteoblast markers (e.g., Runx2, Osteocalcin).
    • Mineralization Assay: At day 21-28, fix cells and stain with Alizarin Red S to visualize and quantify calcium-rich mineral deposits.

Expected Outcome: Treatment with 1 μM this compound should result in accelerated differentiation and increased mineralized matrix formation compared to the vehicle control group [1] [2].

Troubleshooting Common Issues

  • Lack of Expected Effect (e.g., no acceleration of osteoblast differentiation):

    • Verify Compound Activity: Confirm the storage conditions (2-8°C [3]) and protect from repeated freeze-thaw cycles. Consider testing this compound in a known positive control assay, such as one where it blocks the toxic effects of an RAR agonist like TTNPB [3].
    • Check Concentrations: Re-calculate your dilution scheme to ensure the final concentration is correct. Perform a dose-response experiment (e.g., 0.1, 0.5, 1.0, 2.0 μM) to confirm the effective concentration in your specific system.
    • Validate Your System: Ensure your cell model is capable of robust differentiation and expresses the target RARs.
  • Observing Cellular Toxicity:

    • Control for Vehicle Toxicity: The most common cause is excessive DMSO concentration. Ensure the final DMSO concentration is ≤0.1% across all groups, including your vehicle control.
    • Dose-Response Test: If toxicity persists at 1 μM, test lower concentrations to find a non-toxic, effective dose for your specific cell type.

References

IRX4310 (AGN194310) Technical Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physical and storage characteristics of IRX4310 as provided by the manufacturer [1].

Parameter Specification
Catalog Number SML2665 [1]
Purity ≥98% (HPLC) [1]
Physical Form White to beige powder [1]
Recommended Storage Temperature 2-8°C [1]
Solubility (for in vitro work) 2 mg/mL in DMSO (clear solution) [1]
Molecular Weight 424.58 g/mol (based on provided formula C28H24O2S) [1]

Storage and Handling FAQ

Q1: What are the long-term storage conditions for this compound? The manufacturer specifies that this compound should be stored at 2-8°C [1]. This typically refers to a standard laboratory refrigerator. For very long-term storage, aliquoting and storing at -20°C may be considered, but the stated 2-8°C should be followed as the primary guideline.

Q2: How should I prepare a stock solution of this compound for my experiments? The technical data sheet indicates that this compound is soluble in DMSO at a concentration of at least 2 mg/mL, forming a clear solution [1].

  • Recommended Workflow:
    • Weighing: Allow the vial to reach room temperature before opening to prevent condensation of water vapor into the powder.
    • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve a 2 mg/mL concentration (or your desired stock concentration).
    • Aliquoting: Immediately after the powder is fully dissolved, aliquot the stock solution into sterile, labeled microtubes to avoid repeated freeze-thaw cycles.
    • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Q3: The powder is clumpy or has a color variation. Is it still usable? The compound is described as a "white to beige powder" [1], so some variation in color can be expected. If the powder appears clumpy, it may have been exposed to moisture.

  • Troubleshooting: The product is likely still usable. Before preparing a stock solution, briefly spin down the vial in a centrifuge to collect all material at the bottom. Dissolve the entire contents as per the protocol. The key check for viability is the clarity of the final DMSO solution and its performance in a positive control experiment.

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Precipitation in assay buffer Rapid dilution from DMSO stock into aqueous buffer. Dilute the stock solution in a step-wise manner. First, create an intermediate dilution in DMSO or a buffer with a small percentage of DMSO (e.g., 1-5%) before adding it to the final assay medium.
High background or non-specific effects Solvent (DMSO) concentration is too high in the final assay. Ensure that the final concentration of DMSO in your cell culture or assay buffer does not exceed 0.1% (a common tolerance threshold for most cell lines).
Lack of expected RAR antagonism Compound degraded due to improper storage or handling. Verify that stock solutions were stored correctly and have not undergone multiple freeze-thaw cycles. Test the compound in a well-established positive control assay to confirm its activity.
Inconsistent results between experiments Slight variations in stock solution concentration or cell passage number. Ensure consistent cell culture conditions and use low-passage-number cells. Prepare a fresh master stock solution and re-aliquot for all experiments in a series to maintain consistency.

Experimental Workflow for In Vitro Antagonism

For studies investigating the pan-RAR antagonism of this compound, here is a generalized workflow. The diagram below outlines the key stages from cell preparation to data analysis.

G Start Start Experiment A Cell Culture (Transfected with RAR reporter) Start->A B Pre-treatment with This compound (e.g., 1 hr) A->B C Stimulation with RAR Agonist (e.g., TTNPB) B->C D Incubation Period (24-48 hours) C->D E Measure Output (Luciferase, ELISA, etc.) D->E F Data Analysis E->F

Detailed Protocol:

  • Cell Culture & Transfection: Use an appropriate cell line (e.g., HEK293, HeLa) transfected with a plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene like luciferase. Optionally, co-transfect with plasmids expressing specific RAR subtypes (α, β, or γ) to study subtype-specific effects [1].
  • Pre-treatment: Pre-treat the cells with your chosen concentration of this compound (dissolved in DMSO, with a final DMSO concentration ≤0.1%) for approximately 1 hour. This allows the antagonist to bind the receptors before the agonist is introduced.
  • Agonist Stimulation: Add the RAR agonist (e.g., TTNPB) to the culture media at its effective concentration. The manufacturer's data shows that this compound can block TTNPB-induced transcription and toxicity [1].
  • Incubation: Incubate the cells for the required time for the reporter signal to develop, typically 24-48 hours.
  • Output Measurement: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase). A successful antagonism will be shown by a dose-dependent decrease in the signal induced by the agonist alone.
  • Data Analysis: Normalize the data to control groups (e.g., vehicle-only and agonist-only). Plot the dose-response curve for this compound to determine its potency (IC50) in your system.

RAR Signaling Pathway and Antagonism

To contextualize the mechanism of action of this compound within the retinoic acid signaling pathway, the following diagram illustrates where it acts as an antagonist.

G Node1 All-trans Retinoic Acid (ATRA) Node3 RAR Node1->Node3 Binds Node2 Cytoplasm Node6 RAR/RXR Heterodimer Node3->Node6 Node4 RXR Node4->Node6 Node5 Nucleus Node7 Target Gene Transcription Node6->Node7 Activates Node8 This compound Node8->Node3 Antagonizes

Mechanism Insight: this compound is a high-affinity, orally active pan-retinoic acid receptor (RAR) antagonist. It binds to all three RAR subtypes (RARα, RARβ, and RARγ) with higher affinity (Kd = 3, 2, and 5 nM, respectively) than the natural agonist all-trans retinoic acid (ATRA) [1]. By occupying the ligand-binding site of the RAR, it prevents the receptor from being activated by agonists like ATRA or TTNPB. This blocks the formation of the active RAR-RXR heterodimer complex in the nucleus, thereby inhibiting the transcription of downstream target genes [1].

References

IRX4310 Profile and Key Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is an orally available, potent pan-retinoic acid receptor (RAR) antagonist [1]. Its primary developmental focus has shifted from topical dermatologic applications to the prevention of chemotherapy-induced neutropenia [1].

The most detailed experimental data comes from mouse models of chemotherapy-induced neutropenia. The table below summarizes the key findings from this preclinical research:

Experimental Model Treatment Key Outcome Reported Result
Chemotherapy-induced Neutropenia (Mouse) This compound Promotes recovery of neutrophil counts As effective as G-CSF [1]
Chemotherapy-induced Neutropenia (Mouse) This compound + G-CSF Combined effect on neutrophil count recovery At least additive to G-CSF effect [1]
S. aureus Infection in Neutropenic Mice (Mouse) This compound Protection against lethality Protective effect observed [1]

Retinoid Signaling Pathway and this compound Mechanism

This compound acts by antagonizing the retinoic acid nuclear receptor (RAR) pathway. The following diagram illustrates the retinoid signaling pathways and the specific point of this compound's action.

G VitaminA Dietary Vitamin A Retinol Retinol VitaminA->Retinol atRA all-trans Retinoic Acid (atRA) Retinol->atRA Oxidation RAR RAR Nuclear Receptor atRA->RAR Binds & Activates Transcription Altered Gene Transcription RAR->Transcription This compound This compound (Pan-RAR Antagonist) This compound->RAR Antagonizes

The retinoid nuclear receptor pathway is complex, activating multiple branches that regulate crucial processes like cell differentiation, immune function, and metabolism [2]. This compound is a synthetic retinoid designed to function as a pan-antagonist, meaning it blocks the RAR receptors to inhibit this conventional signaling branch [1].

Comparison with Other Retinoid Pathway Modulators

The table below places this compound in context with other key compounds that modulate the retinoid pathway, highlighting its unique mechanism.

Compound Name Type Primary Mechanism of Action Key Clinical/Experimental Context
This compound (AGN194310) Synthetic Retinoid Pan-RAR Antagonist Preclinical for chemotherapy-induced neutropenia [1]
All-trans Retinoic Acid (Tretinoin) Natural Retinoid RAR Agonist Approved for Acute Promyelocytic Leukemia (APL) [2]
13-cis Retinoic Acid (Isotretinoin) Natural Retinoid RAR Agonist (Non-nuclear) Used for severe acne [2] [1]
Bexarotene Synthetic Retinoid RXR Agonist Approved for Cutaneous T-cell Lymphoma (CTCL) [2]
Fenretinide Synthetic Retinoid RAR Agonist Investigated for cancer prevention (trial results: no overall effect) [2]

Experimental Protocol Overview

The key findings for this compound are based on standard preclinical models. The general workflow is as follows:

  • Model Induction: Mouse models of neutropenia are established by administering chemotherapy agents like cyclophosphamide or 5-fluorouracil [1].
  • Treatment Administration: this compound is administered orally. In some experimental groups, it is co-administered with G-CSF.
  • Outcome Assessment:
    • Hematological Analysis: Peripheral blood neutrophil counts are monitored over time to assess recovery.
    • Survival Challenge: In a separate infection model, neutropenic mice are challenged with S. aureus to evaluate the functional consequence of neutrophil recovery, with survival as the primary endpoint [1].

Information Gaps and Further Research

The available data on this compound is promising but limited. A comprehensive comparison guide would require access to details that are not present in the public search results I obtained, including:

  • Full study data: Exact quantitative values, statistical significance measures, and dose-response relationships.
  • Direct comparisons: Head-to-head studies against other emerging therapies for neutropenia.
  • Toxicity and pharmacokinetic profiles: Detailed information on safety, tolerability, and absorption in animal models.
  • Searching for the chemical identifier AGN194310 (a synonym for this compound) in scientific databases like PubMed and Google Scholar.
  • Looking for clinical trial registrations for This compound or Io Therapeutics (the company mentioned as redirecting its development) on platforms like ClinicalTrials.gov.

References

Comparative Analysis of IRX4310 and Alternative RAR Ligands

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data for IRX4310 and other retinoic acid receptor (RAR) ligands, based on research using the mouse bone marrow stromal cell line Kusa4b10.

Compound Name Type / Target Key Experimental Findings on Osteoblast Differentiation Effect on Wnt/β-catenin Signaling
This compound Pan-RAR Antagonist Accelerated differentiation of early osteoprogenitors [1]. Not specified in available data [1].
ATRA (All-Trans Retinoic Acid) Pan-RAR Agonist Directly inhibited differentiation and mineralisation of early osteoprogenitors and more mature osteoblast populations [1] [2]. ↓ Downregulated: Reduced nuclear/cytosolic β-catenin and expression of Wnt target gene Axin2. ↑ Upregulated: Wnt antagonist Sfrp4 [1].
IRX4647 RARγ Agonist Potently inhibited osteoblast differentiation (primary inhibitory effect) [1]. Assumed to be similar to ATRA (impairment via Sfrp4 upregulation) [1].
IRX5183 RARα Agonist Alone, had minimal effect; enhanced the inhibitory effect of the RARγ agonist [1]. Not specified [1].
IRX5099 RARγ Antagonist Promoted osteoblast differentiation [1]. Not specified [1].
IRX6996 RARα Antagonist Enhanced the pro-differentiation effect of the RARγ antagonist [1]. Not specified [1].

Detailed Experimental Protocols

The key findings above were generated through the following standardized experimental methods:

  • Cell Culture Model: The mouse bone marrow stromal cell line Kusa4b10 was used. These cells are mesenchymal progenitors with the capacity to differentiate into osteoblasts and adipocytes [1].
  • Differentiation Induction: Osteoblast differentiation was induced by culturing cells in a medium containing ascorbate for 21–28 days, allowing for the formation of mineralized bone nodules [1].
  • Compound Treatment: RAR ligands were dissolved in DMSO and used at final concentrations of 100 nM for selective agonists/antagonists and 1 μM for ATRA and the pan-antagonist this compound. An equal volume of DMSO was used as a vehicle control in all experiments [1].
  • Outcome Measurements:
    • Gene Expression: Analysis of early, intermediate, and mature osteoblast markers, as well as Wnt pathway genes like Axin2 and Sfrp4.
    • Protein Analysis: Assessment of nuclear and cytosolic β-catenin protein levels.
    • Functional Assays: Quantification of mineralized bone nodules to measure the endpoint of differentiation [1].

Signaling Pathway Diagram

The research indicates that the effects of these compounds, particularly the agonists, are mediated through the regulation of Wnt signaling, a critical pathway for bone formation. The diagram below illustrates this mechanism.

G RAR_Ago RAR Agonist (e.g., ATRA, IRX4647) Sfrp4 Sfrp4 Expression RAR_Ago->Sfrp4 Upregulates Wnt_Signal Wnt/β-catenin Signaling Sfrp4->Wnt_Signal Inhibits Beta_Cat β-catenin Levels Wnt_Signal->Beta_Cat Stabilizes Axin2 Axin2 Expression Wnt_Signal->Axin2 Activates OsteoDiff Osteoblast Differentiation Beta_Cat->OsteoDiff Promotes Axin2->OsteoDiff (Marker)

Interpretation of Findings for Researchers

  • This compound's Profile: As a pan-RAR antagonist, this compound promotes osteoblast formation, positioning it as a potential research tool or therapeutic candidate for investigating bone anabolism. Its effects are the inverse of the well-documented bone-thinning effects of excessive vitamin A [1] [3].
  • Key Regulatory Target: The study strongly implicates RARγ as the primary receptor regulating osteoblast differentiation. The most potent effects were seen with RARγ-selective ligands (IRX4647, IRX5099), while RARα ligands acted as modifiers [1].
  • Mechanistic Insight: The inhibition of osteoblast differentiation by RAR agonists is linked to the upregulation of Sfrp4, a secreted Wnt inhibitor. This suppression of the pro-osteogenic Wnt/β-catenin pathway provides a direct molecular mechanism for the observed effects [1].

Suggestions for Further Research

The available data is from a 2017 in vitro study. To build a more complete preclinical profile, you may need to search for or track updates on:

  • In vivo efficacy data from animal models of bone loss.
  • Pharmacokinetic and toxicology studies for these compounds.
  • Research on the effects of these ligands in other relevant cell types, such as osteoclasts.

References

Scientific Profile of IRX4310

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 is characterized in the scientific literature as a potent, synthetic, and orally available pan-retinoic acid receptor (RAR) antagonist [1] [2]. The table below summarizes its core biochemical properties based on available data:

Property Description
Mechanism of Action Pan-retinoic acid receptor (RAR) antagonist [1] [2]
Primary Target RAR nuclear receptors (RARα, RARβ, RARγ) [1]
Binding Affinity (Kd) RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM [1]
Selectivity Does not affect RXR subtypes [1]
Key Developmental Context Investigated for chemotherapy-induced neutropenia; previously tested in Phase II trials as a topical agent for dermatologic diseases [2]

Comparison with Retinoid Pathway Modulators

The tables below place this compound in context with other compounds that modulate the retinoid signaling pathway, highlighting differences in mechanism and developmental stage.

Table 1: Comparison with Other Retinoid Receptor-Targeting Agents

Compound Name Type / Mechanism Key Indications / Research Context Distinctive Features
This compound Synthetic Pan-RAR Antagonist [1] [2] Chemotherapy-induced neutropenia (research phase) [2] Orally available; blocks RAR signaling [2]
All-trans Retinoic Acid (ATRA) Natural RAR Agonist [3] Acute Promyelocytic Leukemia (approved) [3] Promotes cell differentiation [3]
13-cis Retinoic Acid (Isotretinoin) Natural RAR Agonist [3] Dermatologic diseases (e.g., severe acne) [3] -
Bexarotene Synthetic RXR Agonist [3] [4] Cutaneous T-cell Lymphoma (CTCL) [3] Activates RXR pathway; associated with hyperlipidemia and hypothyroidism [3]
IRX4204 Synthetic, Selective RXR Agonist [5] [4] Neurodegenerative diseases (Phase II trials) [5] >1000-fold selectivity for RXR over RAR [4]

Table 2: Overview of Key In Vivo Efficacy and Toxicity Findings from Retinoid Trials

The following table summarizes outcomes from various clinical trials involving retinoid pathway agents, illustrating the complex and sometimes adverse effects of modulating this pathway. This provides context for the therapeutic rationale behind developing an antagonist like this compound.

Intent / Condition Drug Mechanism Key Efficacy Findings Key Adverse Effects
Prevention (High-risk smokers) β-Carotene / Retinyl palmitate Vitamin A 28% increase in lung cancer incidence [3] 26% increase in cardiovascular mortality [3]
Intervention (Advanced NSCLC) Bexarotene RXR Agonist Trend towards reduced Overall Survival (OS) and Progression-Free Survival (PFS) [3] Hyperlipidemia, hypothyroidism [3]
Intervention (Stage I NSCLC) Isotretinoin Non-nuclear Retinoid 56% increased death in smokers [3] No significant differences noted [3]
Intervention (Metastatic RCC) Isotretinoin Non-nuclear Retinoid 31% increased survival (with interferon-α) [3] None specifically noted [3]
Intervention (Pediatric Neuroblastoma) Isotretinoin Non-nuclear Retinoid Trend to improved survival [3] None specifically noted [3]

Experimental Data and Protocols for this compound

The experimental data for this compound comes from preclinical models as described in supplier documentation and scientific summaries [1] [2].

  • In Vitro Antagonism Assay: this compound was shown to effectively block RAR agonist (TTNPB)-induced transcription activity in cells transfected with RARα, RARβ, or RARγ [1].
  • In Vivo Toxicity Blocking Study: The compound prevented TTNPB-induced toxicity in guinea pigs. The reported inhibition of toxicity was 79%, 84%, and 94% at this compound/TTNPB ratios of 0.5, 2, and 8, respectively [1].
  • In Vivo Efficacy Model:
    • Purpose: To evaluate the effect on recovery of neutrophil counts in a model of chemotherapy-induced neutropenia [2].
    • Model: Mouse models with cyclophosphamide- or 5-fluorouracil-induced neutropenia [2].
    • Treatment: Daily oral administration of this compound [2].
    • Outcome Measurement: Recovery of neutrophil counts; protection against S. aureus-induced lethality in neutropenic mice [2].
    • Finding: this compound was demonstrated to be as effective as G-CSF in promoting neutrophil recovery, and its effects were at least additive when used in combination with G-CSF [2].

Retinoid Signaling Pathway and this compound Mechanism

The following diagram illustrates the nuclear retinoid receptor signaling pathway, highlighting the specific target of this compound. The retinoid pathway is complex, involving multiple receptors and metabolites [3]. This compound acts specifically on the conventional RAR branch.

A Dietary Vitamin A (Retinol) B Oxidation A->B C all-trans Retinoic Acid (atRA) B->C E RAR Nuclear Receptor C->E Binds/Activates D This compound D->E Antagonizes/Blocks G RAR/RXR Heterodimer E->G F RXR Nuclear Receptor F->G H Gene Transcription (Immune Response, Cell Differentiation) G->H

Interpretation and Development Context

The experimental data suggests a clear therapeutic rationale for this compound. The numerous clinical trials showing adverse or neutral outcomes for retinoid agonists in certain cancers and other diseases underscore the potential benefit of antagonizing this pathway in specific contexts [3]. The development of this compound for chemotherapy-induced neutropenia leverages its mechanism to potentially stimulate granulopoiesis (the production of white blood cells) by blocking RAR signaling, which can suppress this process [2].

It is crucial to note that the promising results in neutropenia models and the reported phase II safety profile for topical use are encouraging, but they originate from early research and corporate announcements [2]. Further independent validation in later-stage clinical trials would be necessary to fully establish its comparative efficacy and safety profile against standard care.

References

IRX4310 performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 Profile

The table below summarizes the core information available for this compound.

Attribute Description
IUPAC Name 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1]
Molecular Formula C₂₈H₂₄O₂S [1]
CAS Registry Number 229961-45-9 [1]
Mechanism of Action Potent pan-Retinoic Acid Receptor (RAR) antagonist [1]
Developers Allergan Ltd. and Io Therapeutics, Inc. [1]
Key Therapeutic Area Oncology (Prevention of chemotherapy-induced neutropenia) [1]
Development Stage Previously tested in three Phase II clinical trials (for dermatologic use) [1]

Comparative Retinoid Agents

The table below positions this compound among other compounds that target the Retinoic Acid Receptor (RAR) pathway, based on its mechanism of action.

Compound Name Type Mechanism of Action Key Differentiator of this compound
This compound (AGN194310) Synthetic Retinoid Pan-RAR antagonist [1] Orally available; being re-purposed for chemotherapy-induced neutropenia [1]
All-trans Retinoic Acid Natural Retinoid RAR agonist [1] -
13-cis Retinoic Acid Natural Retinoid RAR agonist [1] -
AGN194310 Synthetic Antagonist RAR antagonist (specific to certain subtypes) [1] -
BMS493 Synthetic Antagonist RAR antagonist (selective for RARα) [1] -

Mechanism of Action and Signaling Pathway

This compound works by blocking retinoic acid receptors (RARs), which are crucial nuclear receptors that regulate gene expression involved in cell differentiation, proliferation, and immune responses [1]. As a pan-antagonist, it inhibits all RAR subtypes.

The following diagram illustrates the core signaling pathway and the point of intervention for this compound.

irx4310_mechanism Retinoic_Acid Retinoic_Acid RAR RAR Receptor (in nucleus) Retinoic_Acid->RAR Binds to Target_Genes Target Genes (e.g., for cell differentiation) RAR->Target_Genes Activates Transcription This compound This compound (Pan-RAR Antagonist) This compound->RAR Blocks Binding

References

IRX4310 Profile and Comparative Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

IRX4310 (also known as AGN194310) is classified as a potent, orally available pan-retinoic acid receptor (RAR) antagonist [1] [2]. The table below summarizes its core properties and how it compares to other key retinoid pathway modulators.

Property This compound (AGN194310) All-trans Retinoic Acid (ATRA) 13-cis Retinoic Acid (Isotretinoin)
Type Synthetic Retinoid [1] Natural Retinoid [3] Natural Retinoid [3]
Primary Mechanism Pan-RAR Antagonist [1] [2] RAR Agonist [3] RAR Agonist (primarily non-nuclear) [3]
Binding Affinity (Kd) RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM [2] RARα: 15 nM, RARβ: 13 nM, RARγ: 18 nM [2] Information Not Specified in Search Results
RXR Subtype Binding No effect [2] Not Applicable Information Not Specified in Search Results
Key Research Findings Promotes osteoblast differentiation; stimulates granulopoiesis in mouse models [4] [1] Base molecule for natural signaling; promotes differentiation in APL [3] Used primarily for severe acne [3]
Therapeutic Context Investigated for chemotherapy-induced neutropenia; previously in Phase II trials for dermatologic diseases [1] Approved for Acute Promyelocytic Leukemia (APL) [3] Approved for severe acne [3]

Experimental Protocols and Key Findings

The experimental data for this compound primarily comes from in vitro cell culture studies and in vivo animal models.

  • In Vitro Osteoblast Differentiation Protocol: The key study used the mouse bone marrow stromal cell line Kusa4b10, which has the capacity to differentiate into osteoblasts [4].

    • Cell Culture: Kusa4b10 cells were cultured under conditions that promote osteoblast differentiation over 21-28 days, typically involving the presence of ascorbate [4].
    • Treatment: Cells were treated with This compound at a final concentration of 1 µM, dissolved in DMSO (with DMSO alone used as a vehicle control) [4].
    • Outcome Measurement: The study found that the RARγ antagonist (IRX5099) and the pan-RAR antagonist this compound promoted osteoblast differentiation. This effect was correlated with the downregulation of the Wnt signaling inhibitor Sfrp4 and an increase in nuclear β-catenin, a key mediator of the pro-osteogenic Wnt signaling pathway [4].
  • In Vivo Efficacy Model: this compound has been tested in mouse models of chemotherapy-induced neutropenia [1].

    • Model Induction: Neutropenia was induced in mice using cyclophosphamide or 5-fluorouracil [1].
    • Treatment: this compound was administered orally [1].
    • Outcome Measurement: this compound was demonstrated to be as effective as G-CSF (Granulocyte Colony-Stimulating Factor) in promoting the recovery of neutrophil counts. It also showed a protective effect against S. aureus-induced lethality in the neutropenic mice. The effects of this compound were found to be at least additive to those of G-CSF [1].

Retinoid Signaling Pathway and this compound Mechanism

The following diagram illustrates the nuclear retinoid signaling pathway and the specific point at which this compound acts as an antagonist.

G cluster_pathway Simplified Nuclear Retinoid Receptor Signaling VitaminA Dietary Vitamin A (Retinol) atRA All-trans Retinoic Acid (atRA) VitaminA->atRA  Metabolism RAR Retinoic Acid Receptor (RAR) Heterodimer with RXR atRA->RAR  Agonist Binding TargetGenes Transcription of Target Genes RAR->TargetGenes  Activation AntagonistAction AntagonistAction->RAR  this compound Antagonizes

Research and Development Context

This compound's development history provides insight into its potential applications.

  • Development Status: this compound has previously been tested as a topical agent in three Phase II clinical trials for dermatologic diseases. Current development plans, according to Io Therapeutics, are to redirect it as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia [1].
  • Broader Therapeutic Context: The search results highlight a complex role for retinoid signaling. While RAR agonists like ATRA are beneficial for specific conditions like Acute Promyelocytic Leukemia, there is growing evidence that antagonizing this pathway could be a compelling strategy in other areas, such as solid cancers or metabolic syndromes [3]. This compound fits into this emerging therapeutic category of RAR antagonists.

A Note for Researchers

For researchers in drug development, it's important to note that "benchmarking" for small molecule drugs like this compound differs from computational benchmarks. The critical data lies in pharmacological profiling (binding affinity, selectivity), efficacy in disease models (like the osteoblast and neutropenia models cited), and comparative activity against other pathway modulators, all of which have been provided above.

References

A Framework for Comparative Performance Studies

Author: Smolecule Technical Support Team. Date: February 2026

For a study comparing molecular or drug performance, the experimental workflow generally follows the structure below. This methodology is synthesized from established practices in computational biology and pathway analysis [1] [2].

Detailed Experimental Protocols

Based on the workflow, here are the detailed methodologies for the key experiments:

  • Differential Expression Analysis: Isolate RNA from treated and control cell lines or tissue samples (e.g., colorectal cancer models). Process samples using microarray or RNA-seq technology. Identify differentially expressed genes (DEGs) using a significance threshold (e.g., FDR-adjusted p-value < 0.05 and |log2(fold change)| > 0.5) [1] [2].

  • Pathway Impact Analysis: Utilize a topology-based method such as Signaling Pathway Impact Analysis (SPIA) or its variants (e.g., sub-SPIA). SPIA combines classical over-representation analysis (ORA) with a perturbation factor calculated from pathway topology to determine pathway significance [1] [3] [2]. Map DEGs to signaling pathways from databases like KEGG. Calculate a combined probability (PG) for each pathway that reflects both enrichment and perturbation.

  • Subpathway Analysis: To identify localized, highly perturbed regions within larger pathways, extract subpathways using a Minimal Spanning Tree (MST) structure. This method more effectively captures complex structures in sparse pathway networks compared to k-clique methods [1].

Proposed Data Presentation Template

Once you have the specific data for IRX4310 and its comparators, you can structure the quantitative results using the following table template.

Table 1: Template for Comparative Pathway Impact (Illustrative Data)

Pathway Name P-value (Enrichment) P-value (Perturbation) PG (FDR-corrected) Status in this compound Status in Comparator A
Focal Adhesion 0.002 0.001 0.015 Significant Not Significant
MAPK Signaling 0.021 0.030 0.118 Significant Significant
p53 Signaling 0.150 0.004 0.210 Not Significant Significant
Wnt Signaling 0.005 0.200 0.089 Significant Not Significant

> Note on PG: PG is the global significance value calculated by combining the enrichment and perturbation p-values, often corrected for False Discovery Rate (FDR). A lower PG value indicates a more significantly impacted pathway [1] [3].

Generating Compliant Graphviz Diagrams

To clearly communicate the relationships and experimental workflows in your study, you can use the DOT language with Graphviz. The following template incorporates the required color and style specifications [4] [5].

  • Color Palette: The palette is restricted to specific brand colors and neutrals for consistency and accessibility. Ensure sufficient contrast between text (fontcolor) and node backgrounds (fillcolor), and between edge labels and the background.
  • Edge Labels: Set labeldistance greater than 2.0 to prevent text from touching the edge line [4].
  • Strikethrough Text: For specific annotations, you can use Unicode combining characters (e.g., l̶a̶b̶e̶l̶) or HTML-like labels (e.g., strikethrough) [6].

Here is a sample DOT script for a signaling pathway diagram:

SignalingPathway TCR TCR MAPK1 MAPK1 TCR->MAPK1 Activates NOTCH NOTCH Downstream Downstream NOTCH->Downstream NUMB NUMB NUMB->NOTCH Inhibits MAPK1->Downstream Upstream Upstream Upstream->TCR

Diagram Title: Sample Signaling Pathway with Key Genes

This script would generate a diagram showing a simplified signaling pathway where an upstream signal activates TCR, which then activates MAPK1. Simultaneously, NUMB inhibits NOTCH signaling. Both pathways converge on a downstream effect.

How to Locate the Specific Data You Need

Since direct information on this compound is not available in public scientific literature based on my search, you may need to try these specific avenues:

  • Manufacturer's Resources: Check the website of the company that produces this compound. They often provide white papers, technical data sheets, and application notes containing detailed experimental data.
  • Specialized Databases: Search in patent databases (like USPTO or Google Patents) or chemical compound databases (like PubChem), which may contain synthetic pathways or preliminary biological test results.
  • Direct Contact: Consider contacting the manufacturer's technical support or scientific development team directly. They can often provide replication study protocols and comparison data that are not publicly listed.

References

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Last modified: 07-15-2023

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